molecular formula C15H7N3O4S2 B15565027 (-)-Enitociclib CAS No. 5979-64-6

(-)-Enitociclib

Cat. No.: B15565027
CAS No.: 5979-64-6
M. Wt: 357.4 g/mol
InChI Key: XZCFYWWZCCVGFB-UHFFFAOYSA-N
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Description

(-)-Enitociclib is a useful research compound. Its molecular formula is C15H7N3O4S2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5979-64-6

Molecular Formula

C15H7N3O4S2

Molecular Weight

357.4 g/mol

IUPAC Name

4-nitro-2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H7N3O4S2/c19-13-8-2-1-3-10(18(21)22)12(8)14(20)17(13)7-4-5-9-11(6-7)24-15(23)16-9/h1-6H,(H,16,23)

InChI Key

XZCFYWWZCCVGFB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of (-)-Enitociclib in Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. In lymphomas, particularly those driven by the MYC oncogene, dysregulated transcriptional programs are a hallmark of the disease. By targeting the fundamental process of transcription, this compound offers a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound in lymphoma, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

This compound's primary mechanism of action is the selective inhibition of CDK9, a catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from abortive to productive transcriptional elongation.

The key steps in the mechanism are as follows:

  • Binding to CDK9: this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its natural substrates.

  • Inhibition of RNA Polymerase II Phosphorylation: A primary substrate of CDK9 is the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the serine 2 (Ser2) position. Inhibition of CDK9 by this compound leads to a significant reduction in RNA Pol II Ser2 phosphorylation.[1][2][3][4]

  • Transcriptional Repression: The phosphorylation of RNA Pol II at Ser2 is essential for the release of promoter-proximal pausing and the initiation of productive transcriptional elongation. By inhibiting this step, this compound effectively stalls RNA Pol II, leading to a global downregulation of transcription.

  • Depletion of Short-Lived Oncoproteins: The transcription of genes with short-lived mRNAs and proteins is particularly sensitive to CDK9 inhibition. In many lymphomas, key survival proteins such as the MYC oncogene and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) are characterized by their rapid turnover.[5][6]

  • Induction of Apoptosis: The depletion of critical survival proteins like MYC and MCL-1 in lymphoma cells triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[9]

The following diagram illustrates the signaling pathway affected by this compound.

Enitociclib_Mechanism This compound Signaling Pathway in Lymphoma cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 CDK9->CyclinT1 RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylates (Ser2) Enitociclib (B605923) This compound Enitociclib->CDK9 Inhibits pRNAPolII p-RNA Pol II (Ser2) Transcription Transcriptional Elongation pRNAPolII->Transcription Promotes MYC_mRNA MYC mRNA Transcription->MYC_mRNA MCL1_mRNA MCL-1 mRNA Transcription->MCL1_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein CellSurvival Cell Survival & Proliferation MYC_Protein->CellSurvival MCL1_Protein->CellSurvival Inhibits Apoptosis Apoptosis Apoptosis CellSurvival->Apoptosis Suppresses

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and leading to the depletion of MYC and MCL-1, ultimately inducing apoptosis in lymphoma cells.

Quantitative Data

The efficacy of this compound has been demonstrated through various preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines
Cell LineLymphoma SubtypeIC50 (nM)Reference
SU-DHL-4Diffuse Large B-cell Lymphoma (DLBCL)43[10]
SU-DHL-10Diffuse Large B-cell Lymphoma (DLBCL)Not specified, but sensitive[10]
VariousMantle Cell Lymphoma (MCL) and DLBCL32 - 172[7]
MOLM-13Acute Myeloid Leukemia (AML)29[11]
Panel of 35Human Lymphoma Cell Lines43 - 152[1][10]
Table 2: In Vivo Efficacy of this compound in a SU-DHL-10 Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (T/C ratio)p-valueReference
10 mg/kg this compoundOnce weekly, i.v.0.19 (Day 16)0.011[1][8]
15 mg/kg this compoundOnce weekly, i.v.0.005 (Day 20)< 0.001[1][8]

T/C ratio: Median tumor volume of treated group / median tumor volume of control group.

Table 3: Clinical Activity of this compound in Patients with Relapsed/Refractory Lymphoma
Lymphoma SubtypeTreatment RegimenNumber of PatientsObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)Reference
Double-Hit DLBCL (DH-DLBCL)30 mg monotherapy, once weekly i.v.728.6%20[1][2]
DH-DLBCL and other MYC+ NHL30 mg monotherapy, once weekly i.v.10 (DH-DLBCL)20% (for DH-DLBCL)20[1]
Transformed Follicular Lymphoma (tFL)30 mg monotherapy, once weekly i.v.1-1 (metabolic PR)0[12][13]
Peripheral T-cell Lymphoma (PTCL)Combination with venetoclax (B612062) and prednisone366.7%02[14]
DH-DLBCLCombination with venetoclax and prednisone250%01[14]
Table 4: Pharmacodynamic Effects of this compound
BiomarkerCell Line/ModelTreatmentEffectReference
p-RNA Pol II (Ser2)SU-DHL-4250 nM this compound>50% reduction for 8 hours with 5 mg/kg[1]
MYC mRNASU-DHL-1010 and 15 mg/kg this compoundDepleted by 4 hours post-dose[10]
MCL-1 mRNASU-DHL-1010 and 15 mg/kg this compoundDepleted by 4 hours post-dose[10]
MYC ProteinSU-DHL-10250 nM this compound50% reduction within 4-8 hours[3]
MCL-1 ProteinSU-DHL-10250 nM this compoundRobust decrease within 4-8 hours[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on lymphoma cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate lymphoma cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth medium.

  • Drug Treatment: Add serial dilutions of this compound (e.g., 0.001 to 10 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the levels of total and phosphorylated proteins involved in the this compound signaling pathway.

Protocol:

  • Cell Lysis: Treat lymphoma cells with this compound for the desired time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RNA Pol II Ser2, total RNA Pol II, MYC, MCL-1, cleaved PARP, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the protein levels relative to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of target genes such as MYC and MCL-1.

Protocol:

  • RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for MYC, MCL-1, and a housekeeping gene (e.g., 18S rRNA or GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of lymphoma cells (e.g., SU-DHL-10) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 15 mg/kg) via intravenous injection on a specified schedule (e.g., once weekly). The control group receives a vehicle solution.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue the experiment for a predetermined period or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (T/C ratio).

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for key experimental protocols.

Western_Blot_Workflow Western Blot Experimental Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: A streamlined workflow for detecting protein expression changes after this compound treatment using Western blotting.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Model Workflow start Start implantation Subcutaneous Implantation of Lymphoma Cells start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring Repeatedly endpoint Experiment Endpoint monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a lymphoma xenograft model.

Conclusion

This compound represents a targeted therapeutic approach that strikes at the core of the transcriptional addiction of many lymphomas. Its selective inhibition of CDK9 leads to the downregulation of key oncogenic drivers like MYC and survival proteins such as MCL-1, ultimately resulting in apoptotic cell death. The preclinical and clinical data gathered to date provide a strong rationale for its continued development as a monotherapy and in combination with other agents for the treatment of various lymphoma subtypes. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed methodologies, to aid researchers and drug development professionals in their understanding and further investigation of this promising therapeutic agent.

References

The Discovery of (-)-Enitociclib: A Selective CDK9 Inhibitor for Oncogenic Transcription

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Enitociclib (formerly BAY 1251152 or VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a critical role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). In many cancers, particularly those driven by oncogenes with short half-lives like MYC, the reliance on continuous transcription makes CDK9 an attractive therapeutic target. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer is often characterized by the dysregulation of transcription, leading to the overexpression of oncogenes and the suppression of tumor suppressor genes. A crucial mechanism for this is the hijacking of the cellular transcriptional machinery. Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the P-TEFb complex. This complex is essential for the transition from abortive to productive transcriptional elongation.[1] By phosphorylating the serine 2 residue of the C-terminal domain of RNA Polymerase II (RNAPII), CDK9 facilitates the release of RNAPII from promoter-proximal pausing, a critical step for the transcription of many genes, including key oncogenes like MYC and anti-apoptotic proteins such as MCL1.[2][3]

Tumor cells, especially those with MYC amplifications or rearrangements, exhibit a strong dependence on the continuous transcription of these short-lived mRNAs and proteins for their survival and proliferation.[4] This "transcriptional addiction" presents a therapeutic window for CDK9 inhibitors. This compound was developed as a potent and selective inhibitor of CDK9 to exploit this vulnerability.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9.[3][5] This inhibition prevents the phosphorylation of the RNAPII C-terminal domain at Serine 2 (Ser2), leading to a global downregulation of transcription of genes with short half-lives.[1][2] The subsequent depletion of critical oncoproteins, such as MYC and MCL1, triggers cell cycle arrest and apoptosis in susceptible cancer cells.[2][6][7]

Enitociclib_Mechanism_of_Action cluster_0 P-TEFb Complex cluster_1 RNAPII Elongation CDK9 CDK9 CyclinT1 Cyclin T1 RNAPII_paused Promoter-Proximal Paused RNAPII RNAPII_elongating Elongating RNAPII (Ser2-P) RNAPII_paused->RNAPII_elongating Phosphorylation of Ser2 Transcription Gene Transcription (e.g., MYC, MCL1) RNAPII_elongating->Transcription Enitociclib This compound Enitociclib->CDK9

Figure 1: Mechanism of action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition
KinaseIC50 (nM)Selectivity vs. CDK9
CDK93-
CDK2360120-fold

Data sourced from Selleck Chemicals product information.[5]

Table 2: Cellular Potency (IC50) in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MOLM13Acute Myeloid Leukemia29
NCI-H929Multiple Myeloma36 - 78
MM.1SMultiple Myeloma36 - 78
OPM-2Multiple Myeloma36 - 78
U266B1Multiple Myeloma36 - 78
Rh30Alveolar Rhabdomyosarcoma48 - 182
Rh41Alveolar Rhabdomyosarcoma48 - 182
LAN1Neuroblastoma39 - 123
SK-N-ASNeuroblastoma39 - 123
SK-N-BE(2)Neuroblastoma39 - 123
SK-N-MCNeuroblastoma39 - 123
SU-DHL-4Diffuse Large B-cell Lymphoma43 - 152
SU-DHL-10Diffuse Large B-cell Lymphoma43 - 152

Data compiled from multiple preclinical studies.[1][5][8][9]

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of this compound was assessed using a cell viability assay.

Cell_Viability_Assay_Workflow start Start plate_cells Plate tumor cells in 96-well plates start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_drug Add this compound at various concentrations (0.001 - 10 µM) incubate_24h->add_drug incubate_96h Incubate for 96 hours add_drug->incubate_96h measure_viability Measure cell viability (e.g., Alamar Blue or Crystal Violet) incubate_96h->measure_viability calculate_ic50 Calculate IC50 values measure_viability->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for cell viability assays.

Protocol:

  • Tumor cells were seeded in 96-well plates in their respective growth medium supplemented with 10% fetal calf serum.[5]

  • After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.001 to 10 µM) or DMSO as a vehicle control.[5]

  • The cells were then incubated for an additional 96 hours.[1][8]

  • Cell viability was determined using assays such as Alamar Blue or crystal violet staining.[1][5][8]

  • IC50 values were calculated from the dose-response curves.

Western Blotting for Target Modulation

Western blotting was employed to confirm the mechanism of action of this compound on its direct and downstream targets.

Protocol:

  • Cancer cell lines (e.g., NCI-H929, OPM-2) were treated with DMSO (vehicle control) or specified concentrations of this compound (e.g., 0.5 to 1 µM) for various time points (e.g., up to 24 hours).[2]

  • Following treatment, total cell lysates were prepared.

  • Proteins were separated by SDS-PAGE and transferred to a membrane.

  • The membranes were immunoblotted with primary antibodies against proteins of interest, including phosphorylated and total RNAPII (Ser2/Ser5), MYC, MCL1, cleaved PARP, and cleaved Caspase-3.[1][2]

  • β-actin was used as a loading control.[2]

  • Protein bands were visualized using appropriate secondary antibodies and detection reagents.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in mouse xenograft models.

In_Vivo_Xenograft_Workflow start Start implant_cells Implant human tumor cells (e.g., JJN-3, OPM-2) into SCID/Beige mice start->implant_cells tumor_growth Allow tumors to establish implant_cells->tumor_growth treatment Administer this compound (e.g., 15 mg/kg IV, once weekly) or vehicle control tumor_growth->treatment monitor Monitor tumor volume and animal survival treatment->monitor pharmacodynamics Optional: Collect tumors at time points for biomarker analysis (e.g., Western blot, qPCR) treatment->pharmacodynamics end End monitor->end pharmacodynamics->end

Figure 3: Workflow for in vivo xenograft studies.

Protocol:

  • Human multiple myeloma cell lines (e.g., JJN-3, NCI-H929, OPM-2) were implanted into SCID/Beige mice.[1]

  • Once tumors were established, mice were treated with this compound, typically administered intravenously (IV) at a dose of 15 mg/kg once weekly.[1]

  • Control groups received a vehicle solution.

  • Tumor volumes were measured regularly to assess anti-tumor activity.

  • For mechanism of action studies, tumors were extracted at various time points after a single dose to analyze the modulation of biomarkers such as MYC and MCL1 transcription and cleavage of PARP and caspase-3.[1][2]

Preclinical and Clinical Development

Preclinical studies have demonstrated that this compound has significant single-agent anti-tumor activity in various hematologic malignancies, including multiple myeloma, diffuse large B-cell lymphoma, and acute myeloid leukemia.[1][2][6] Furthermore, synergistic effects have been observed when this compound is combined with other anti-myeloma agents like bortezomib, lenalidomide, pomalidomide, and venetoclax.[1][2]

This compound is currently being evaluated in Phase 1 clinical trials for patients with advanced cancers, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[5][10] These trials are designed to determine the safety, tolerability, pharmacokinetics, and pharmacodynamic biomarker response in patients.[5][10] Preliminary data from these trials have shown a manageable safety profile, with observed side effects including mild to moderate gastrointestinal events, fatigue, and neutropenia.[10][11]

Conclusion

This compound is a potent and selective CDK9 inhibitor that targets the transcriptional machinery on which many cancer cells depend. Its mechanism of action, involving the suppression of key oncogenes like MYC, has been well-characterized in preclinical models. The promising in vitro and in vivo activity, coupled with a manageable safety profile in early clinical trials, positions this compound as a compelling therapeutic candidate for hematologic malignancies and potentially other cancers with a high degree of transcriptional addiction. Further clinical investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

The Role of (-)-Enitociclib in MYC-Driven Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. In cancers driven by the MYC oncogene, tumor growth and survival are often dependent on high levels of MYC expression. By targeting CDK9, this compound effectively suppresses the transcription of MYC and other short-lived anti-apoptotic proteins, such as MCL1, leading to tumor cell death. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies related to the investigation of this compound in MYC-driven malignancies.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the CDK9/cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2). This phosphorylation event is a crucial step for the release of RNAPII from promoter-proximal pausing and the initiation of productive transcriptional elongation.

In MYC-driven cancers, the MYC oncogene acts as a transcriptional amplifier, leading to the upregulation of a vast number of genes involved in cell cycle progression, metabolism, and apoptosis resistance. The transcription of MYC itself and its target genes is highly dependent on P-TEFb activity. By inhibiting CDK9, this compound prevents RNAPII p-Ser2, leading to a global downregulation of transcription, with a particularly profound effect on genes with short half-lives, such as MYC and MCL1. This depletion of key survival proteins induces an "oncogenic shock" in cancer cells addicted to MYC expression, ultimately triggering apoptosis.[1][2][3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in MYC-driven cancer cells.

Caption: this compound inhibits the P-TEFb complex, preventing transcription of MYC and MCL1.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of MYC-driven cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeMYC StatusIC50 (nM)Citation
SU-DHL-4Diffuse Large B-cell LymphomaMYC Amplification43[1]
SU-DHL-10Diffuse Large B-cell LymphomaMYC Overexpression74[1]
JeKo-RMantle Cell LymphomaNot specified32-172 (range)[4]
Z138Mantle Cell LymphomaNot specified32-172 (range)[4]
NCI-H929Multiple MyelomaNot specified36-78 (range)[5]
MM.1SMultiple MyelomaNot specified36-78 (range)[5]
OPM-2Multiple MyelomaNot specified36-78 (range)[5]
U266B1Multiple MyelomaNot specified36-78 (range)[5]
Rh41Alveolar RhabdomyosarcomaMYCN Amplified48-182 (range)[5]
NBL cell linesNeuroblastomaMYCN Amplified39-123 (range)[5]
In Vivo Efficacy

In a preclinical xenograft model using the MYC-overexpressing SU-DHL-10 cell line, this compound demonstrated significant anti-tumor activity.

Animal ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (T/C ratio)Citation
SCID MiceSU-DHL-1010 mg/kg this compoundOnce weekly, i.v.0.19 (Day 16)[1]
SCID MiceSU-DHL-1015 mg/kg this compoundOnce weekly, i.v.0.005 (Day 20, Complete Regression)[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP, indicative of metabolically active cells.

Workflow Diagram:

CellTiterGlo_Workflow start Seed cells in 96-well plate incubate1 Incubate and treat with this compound start->incubate1 equilibrate Equilibrate plate to room temp. incubate1->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent incubate2 Incubate with shaking (2 min) add_reagent->incubate2 incubate3 Incubate at RT (10 min) incubate2->incubate3 read Measure luminescence incubate3->read qPCR_Workflow start Treat cells with This compound rna_extraction Extract total RNA start->rna_extraction cdna_synthesis Reverse transcribe RNA to cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with SYBR Green cdna_synthesis->qpcr analysis Analyze data (ΔΔCt) Normalize to 18s rRNA qpcr->analysis WB_Workflow start Cell lysis and protein quantification sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescence secondary_ab->detection ChIP_Workflow start Cross-link proteins to DNA with formaldehyde lysis Lyse cells and sonicate chromatin start->lysis immunoprecipitation Immunoprecipitate with anti-MYC antibody lysis->immunoprecipitation reverse_crosslink Reverse cross-links and purify DNA immunoprecipitation->reverse_crosslink library_prep Prepare sequencing library reverse_crosslink->library_prep sequencing Sequence DNA library_prep->sequencing analysis Analyze sequencing data (peak calling) sequencing->analysis

References

(-)-Enitociclib and the MCL1 Downregulation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Enitociclib (VIP152/BAY 1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is a critical regulator of transcriptional elongation.[3] By inhibiting CDK9, enitociclib (B605923) prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to the transcriptional repression of genes with short mRNA half-lives.[1][4] This mechanism disproportionately affects key oncoproteins and survival factors, most notably Myeloid Cell Leukemia-1 (MCL1) and MYC. The subsequent downregulation of the anti-apoptotic protein MCL1 triggers apoptosis in cancer cells, establishing enitociclib as a promising therapeutic agent in various hematological malignancies, including multiple myeloma (MM) and MYC-driven lymphomas. This document provides an in-depth overview of the mechanism of action, preclinical efficacy, and key experimental methodologies related to enitociclib's activity on the MCL1 downregulation pathway.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T, forms the P-TEFb complex. P-TEFb plays an indispensable role in gene transcription by phosphorylating the CTD of RNAPII at serine 2 (Ser2) and serine 5 (Ser5). This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation of most protein-coding genes.

Many hematological malignancies exhibit a strong dependence on the continuous, high-level expression of specific oncoproteins and anti-apoptotic factors that have short half-lives. Myeloid Cell Leukemia-1 (MCL1), a pro-survival member of the BCL2 family, is a prime example. Overexpression of MCL1 is a common feature in cancers like multiple myeloma and is a known driver of therapeutic resistance. Due to its short mRNA and protein half-life, MCL1 expression is highly sensitive to perturbations in transcriptional regulation.

This "transcriptional addiction" makes CDK9 an attractive therapeutic target. This compound is a selective inhibitor of CDK9 that exploits this vulnerability. By blocking P-TEFb activity, enitociclib effectively shuts down the transcription of MCL1 and other key oncogenes like MYC, leading to rapid protein depletion and subsequent induction of apoptosis in cancer cells.

Mechanism of Action: The CDK9-RNAPII-MCL1 Axis

The primary mechanism of action of this compound is the direct inhibition of CDK9 kinase activity, which initiates a cascade of events culminating in apoptotic cell death.

  • Inhibition of P-TEFb/CDK9: Enitociclib potently binds to the ATP-binding pocket of CDK9, inhibiting its catalytic activity with high selectivity over other CDK family members.

  • Suppression of RNAPII Phosphorylation: The inhibition of CDK9 prevents the phosphorylation of the RNAPII CTD at Ser2/Ser5. This event is critical for the transition from transcriptional initiation to productive elongation.

  • Transcriptional Repression: Without proper RNAPII phosphorylation, the transcription of many genes is prematurely terminated. This has a profound effect on genes with short mRNA half-lives, including MCL1 and MYC.

  • MCL1 and MYC Depletion: The transcriptional repression leads to a rapid decrease in both mRNA and protein levels of MCL1 and MYC.

  • Induction of Apoptosis: MCL1 is a critical anti-apoptotic protein that sequesters pro-apoptotic proteins. Its depletion unleashes the apoptotic cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.

Enitociclib_Pathway enitociclib This compound cdk9 P-TEFb Complex (CDK9 / Cyclin T) enitociclib->cdk9 rnapii RNA Polymerase II (RNAPII) cdk9->rnapii Phosphorylation cdk9->rnapii p_rnapii p-RNAPII (Ser2/Ser5) transcription Transcriptional Elongation (MCL1, MYC genes) p_rnapii->transcription Activation p_rnapii->transcription mcl1_myc_protein MCL1 & MYC Protein (Anti-apoptotic / Pro-proliferative) transcription->mcl1_myc_protein Translation transcription->mcl1_myc_protein apoptosis Apoptosis Induction (Caspase-3, PARP Cleavage) mcl1_myc_protein->apoptosis Workflow_Cell_Assay cluster_workflow In Vitro Assay Workflow start Start seed 1. Seed Cells in 96-well plate start->seed treat 2. Add Enitociclib (serial dilutions) seed->treat incubate 3. Incubate (e.g., 96 hours) treat->incubate assay 4. Perform Assay (e.g., Add Alamar Blue) incubate->assay read 5. Read Plate (Fluor/Abs) assay->read analyze 6. Analyze Data (Calculate IC50) read->analyze end End analyze->end Workflow_Western_Blot cluster_workflow Western Blotting Workflow lysis 1. Cell Lysis & Protein Quantification sds 2. SDS-PAGE (Separation) lysis->sds transfer 3. Membrane Transfer (PVDF/Nitrocellulose) sds->transfer block 4. Blocking (5% Milk/BSA) transfer->block primary_ab 5. Primary Antibody (Overnight at 4°C) block->primary_ab secondary_ab 6. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect 7. ECL Detection & Imaging secondary_ab->detect

References

Preclinical Profile of (-)-Enitociclib in Multiple Myeloma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical data for (-)-Enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, in the context of multiple myeloma (MM). The data presented herein highlights its mechanism of action, anti-tumor activity both in vitro and in vivo, and its potential for combination therapies.

Core Mechanism of Action

This compound is a potent and selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] In multiple myeloma, the P-TEFb complex plays a critical role in the transcription of short-lived oncogenes that are essential for tumor cell survival and proliferation.[1] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 and 5 residues.[3] This action effectively stalls transcriptional elongation, leading to the rapid depletion of key oncoproteins with short half-lives, such as MYC and MCL-1.[1][3][4] The downregulation of these critical survival proteins ultimately induces apoptosis in multiple myeloma cells.[1][3][4]

Enitociclib_Mechanism_of_Action cluster_0 Cell Nucleus Enitociclib This compound CDK9 CDK9 Enitociclib->CDK9 Inhibition RNAPII RNA Pol II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2/5) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription mRNA MYC, MCL-1 mRNA Transcription->mRNA Proteins MYC, MCL-1 Proteins mRNA->Proteins Apoptosis Apoptosis Proteins->Apoptosis Depletion leads to

Caption: Mechanism of action of this compound in multiple myeloma cells.

In Vitro Activity

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human multiple myeloma cell lines.[1][3] After a 96-hour exposure, the compound induced a dose-dependent reduction in cell viability.[1][4]

Cell LineIC50 (nM)
NCI-H92936 - 78
MM.1S36 - 78
OPM-236 - 78
U266B136 - 78

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines. Data represents the range of IC50 values observed after 96 hours of treatment.[1][4]

Induction of Apoptosis

Treatment with this compound leads to the induction of apoptosis in multiple myeloma cells.[3][4] This is evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are key markers of programmed cell death.[1][4] The pro-apoptotic effect is consistent with the drug's mechanism of downregulating the anti-apoptotic protein MCL-1.[4]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in murine xenograft models of multiple myeloma.

Single-Agent Activity

In xenograft models using JJN-3, NCI-H929, and OPM-2 multiple myeloma cell lines, intravenous administration of this compound as a single agent resulted in significant tumor growth inhibition.[1][4] In treated mice, tumor volumes were substantially reduced compared to control groups.[1] For instance, on day 20 of treatment, tumor volumes were reduced to 1-4% of those in control mice.[1] This anti-tumor effect was also associated with a notable increase in the median survival time of the treated animals, with an extension of up to 10.5 days.[1]

Xenograft ModelTreatmentOutcome
JJN-315 mg/kg IV, once weeklySignificant tumor growth inhibition, increased survival.[1][4]
NCI-H92915 mg/kg IV, once weeklySignificant tumor growth inhibition, increased survival.[1][4]
OPM-215 mg/kg IV, once weeklySignificant tumor growth inhibition, increased survival.[1][4]

Table 2: In Vivo Single-Agent Efficacy of this compound in Multiple Myeloma Xenograft Models.

Combination Therapies

Preclinical studies have explored the synergistic potential of this compound with standard-of-care and investigational agents for multiple myeloma.[3] Combination screenings have indicated synergistic effects with bortezomib, lenalidomide (B1683929), pomalidomide, and the BCL-2 inhibitor venetoclax.[1][3] The combination of this compound with lenalidomide demonstrated increased efficacy in vivo compared to single-agent treatment.[1]

Experimental Protocols

In Vitro Methods
  • Cell Culture: Human multiple myeloma cell lines (NCI-H929, MM.1S, OPM-2, U266B1) were cultured in standard conditions.[1][3]

  • Cytotoxicity Assays: Cell viability was assessed after 96 hours of drug exposure using the Alamar Blue assay.[1] A panel of small-molecule inhibitors was initially screened at a concentration of 1 µM to identify active agents.[1][3]

  • Western Blotting: To determine the effect on protein expression, cells were treated with this compound for various durations (e.g., 24 hours).[1] Total cell lysates were then analyzed by immunoblotting for levels of phosphorylated RNAPII (Ser2/5), c-Myc, MCL-1, PCNA, cleaved caspase-3, and PARP.[1][3][4] β-actin was used as a loading control.[3]

  • Combination Synergy Analysis: Drug synergy was calculated using the zero-interaction potency (ZIP) method with SynergyFinder 3.0 software, based on cell viability data from combination treatments at constant dilution ratios.[1]

In Vivo Methods
  • Animal Models: SCID/Beige mice were used for establishing xenograft models with human multiple myeloma cell lines (JJN-3, NCI-H929, OPM-2).[1]

  • Treatment Administration: For efficacy studies, this compound was administered intravenously (IV) at a dose of 15 mg/kg once a week.[1][4] In combination studies, lenalidomide was given orally at 50 mg/kg daily.[1]

  • Pharmacodynamic Studies: To assess the in vivo mechanism of action, a single IV dose of 15 mg/kg of this compound was administered to tumor-bearing mice.[1][3] Tumors were then extracted at various time points (as early as 1 hour post-treatment) to analyze changes in gene and protein expression.[1][3]

  • Efficacy Evaluation: Anti-tumor efficacy was determined by monitoring tumor volume over time and by overall survival analysis.[1]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A MM Cell Lines (NCI-H929, OPM-2, etc.) B Treatment with This compound A->B C Cytotoxicity Assay (96h, Alamar Blue) B->C D Western Blot (p-RNAPII, MYC, MCL-1, Apoptosis Markers) B->D E IC50 Determination C->E F SCID/Beige Mice with MM Xenografts G IV Dosing (e.g., 15 mg/kg weekly) F->G H Tumor Volume Measurement G->H I Survival Analysis G->I J Pharmacodynamic Analysis (Tumor Extraction) G->J

Caption: Generalized workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound in multiple myeloma models demonstrate a clear mechanism of action through the selective inhibition of CDK9, leading to the transcriptional suppression of key oncogenes and the induction of apoptosis. The compound exhibits potent single-agent cytotoxicity in vitro and significant tumor growth inhibition in vivo. Furthermore, the synergistic effects observed with established anti-myeloma agents suggest a strong rationale for its clinical development, both as a monotherapy and as part of combination regimens, for the treatment of multiple myeloma.[3]

References

Investigating (-)-Enitociclib's effect on transcription elongation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of (-)-Enitociclib and its Impact on Transcription Elongation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as VIP152 or BAY 1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating the elongation phase of transcription by RNA Polymerase II (Pol II).[3][4][5] In many cancers, particularly hematologic malignancies, there is a strong dependence on the continuous transcription of short-lived oncogenes and anti-apoptotic proteins for survival and proliferation. By targeting CDK9, enitociclib (B605923) effectively disrupts this transcriptional addiction, leading to cell cycle arrest and apoptosis in cancer cells.[2][6] This guide provides a detailed examination of enitociclib's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Transcription Elongation

Enitociclib's primary mechanism of action is the direct inhibition of the kinase activity of CDK9.[2] The P-TEFb complex, a heterodimer of CDK9 and a cyclin T subunit, is a key regulator of Pol II-mediated transcription.[4][5] After transcription initiation, Pol II often pauses a short distance downstream from the transcription start site. For transcription to proceed into the productive elongation phase, the C-terminal domain (CTD) of the largest subunit of Pol II must be phosphorylated.

P-TEFb is responsible for this critical phosphorylation event, specifically at the Serine 2 (Ser2) and Serine 5 (Ser5) residues of the Pol II CTD.[3][4] Enitociclib binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of these residues.[1][2] This lack of phosphorylation causes Pol II to stall, leading to a premature termination of transcription for a large number of genes. This effect is particularly detrimental for genes with short mRNA and protein half-lives, which include many key oncogenes and survival proteins such as MYC and MCL-1.[3][5][6] The subsequent depletion of these critical proteins triggers an "oncogenic shock," ultimately leading to apoptosis in cancer cells.[4]

Enitociclib_Mechanism_of_Action cluster_nucleus Cell Nucleus PTEFb P-TEFb Complex (CDK9 + Cyclin T) PolII_paused Paused RNA Polymerase II PTEFb->PolII_paused Phosphorylates Ser2/Ser5 of CTD Enitociclib This compound Enitociclib->PTEFb Inhibits PolII_elongating Elongating RNA Polymerase II PolII_paused->PolII_elongating Release from pausing mRNA Prematurely Terminated mRNA PolII_paused->mRNA Leads to Oncogenes Oncogene Transcription (e.g., MYC, MCL1) PolII_elongating->Oncogenes Drives Transcription DNA DNA Template Apoptosis Apoptosis Oncogenes->Apoptosis Suppression Leads to

Caption: this compound inhibits the CDK9/P-TEFb complex, preventing RNA Pol II phosphorylation and halting transcription elongation.

Quantitative Data

The efficacy and selectivity of this compound have been quantified across various preclinical models.

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)Selectivity vs. CDK9
CDK9 3 -
CDK2360120-fold

Data sourced from Selleck Chemicals.[1] This table highlights the high potency and selectivity of enitociclib for its primary target, CDK9.

Table 2: In Vitro Cell Viability (IC₅₀) in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
NCI-H929Multiple Myeloma36
MM.1SMultiple Myeloma78
OPM-2Multiple Myeloma45
U266B1Multiple Myeloma62
Rh30Rhabdomyosarcoma48 - 182 (range)
Rh41Rhabdomyosarcoma48 - 182 (range)
LAN1Neuroblastoma39 - 123 (range)
SK-N-BE(2)Neuroblastoma39 - 123 (range)
MCL LinesMantle Cell Lymphoma32 - 172 (range)

Data compiled from studies on Multiple Myeloma[7], Rhabdomyosarcoma, Neuroblastoma[8], and Mantle Cell Lymphoma[9]. Enitociclib demonstrates potent cytotoxic activity across a range of hematologic and solid tumor cell lines.

Table 3: Pharmacodynamic Effects of this compound in MM and DLBCL Cells

Cell LineTreatmentTarget ProteinEffectTime Point
NCI-H929, OPM-20.5 - 1 µM Enitociclibp-RNA Pol II (Ser2/S5)Dose- and time-dependent decreaseUp to 24 hours
NCI-H929, OPM-20.5 - 1 µM Enitociclibc-MycRepressed protein levelsUp to 24 hours
NCI-H929, OPM-20.5 - 1 µM EnitociclibMcl-1Repressed protein levelsUp to 24 hours
SU-DHL-10, SU-DHL-4Indicated ConcentrationsMYC mRNADecreased levels4 hours
SU-DHL-10, SU-DHL-4Indicated ConcentrationsMCL1 mRNADecreased levels4 hours

Data from studies in Multiple Myeloma (MM)[3] and Diffuse Large B-cell Lymphoma (DLBCL)[10]. These results confirm that enitociclib's cytotoxic effects are mediated by the on-target inhibition of CDK9, leading to the depletion of key oncogenic transcripts and proteins.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound.

1. Cell Viability Assay (Alamar Blue)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of enitociclib on cancer cell proliferation.

  • Procedure:

    • Tumor cells are seeded in 96-well plates in their respective growth media supplemented with 10% fetal calf serum and incubated for 24 hours.[1]

    • The following day, the medium is replaced with fresh medium containing various concentrations of enitociclib (e.g., 0.001 - 10 µM) or DMSO as a vehicle control.[1]

    • Cells are incubated for a specified period (e.g., 96 hours).[5][7]

    • Alamar Blue reagent is added to each well, and the plates are incubated for an additional 4-6 hours.

    • Fluorescence is measured using a plate reader to determine the percentage of viable cells relative to the DMSO control.

    • IC₅₀ values are calculated using non-linear regression analysis.

2. Western Blotting for Protein Expression and Phosphorylation

  • Objective: To analyze the levels of total and phosphorylated proteins involved in the transcription and apoptosis pathways following enitociclib treatment.

  • Procedure:

    • Cells are treated with specified concentrations of enitociclib or DMSO for various time points (e.g., up to 24 hours).[3]

    • Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight with primary antibodies against target proteins such as p-RNA Pol II (Ser2/S5), total RNA Pol II, c-Myc, Mcl-1, cleaved PARP, and cleaved Caspase-3.[3] A loading control like β-actin or GAPDH is also used.[3][4]

    • The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.[11]

3. Quantitative Real-Time PCR (qPCR) for mRNA Expression

  • Objective: To measure the effect of enitociclib on the mRNA transcript levels of target genes.

  • Procedure:

    • Cells are treated with enitociclib or DMSO for a specified time (e.g., 4 hours).[10]

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit).

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., MYC, MCL1) and a housekeeping gene (e.g., 18S rRNA) for normalization.[4]

    • Relative gene expression is calculated using the ΔΔCt method.

Experimental_Workflow cluster_analysis Downstream Analysis Start Cancer Cell Culture Treatment Treat with this compound (Varying Doses & Times) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis RNA_Extraction RNA Extraction Harvest->RNA_Extraction Western_Blot Western Blot (Protein Levels) Lysis->Western_Blot qPCR qRT-PCR (mRNA Levels) RNA_Extraction->qPCR

References

(-)-Enitociclib: A Technical Guide to Target Validation in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target validation of (-)-Enitociclib (VIP152, formerly BAY 1251152), a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), for the treatment of hematological malignancies. It details the molecular mechanism of action, summarizes key preclinical and clinical data, and provides methodologies for essential validation experiments.

Core Mechanism: Inhibition of Transcriptional Elongation

This compound's primary molecular target is CDK9, a serine/threonine kinase that is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In partnership with its regulatory subunit, Cyclin T1, CDK9 plays a pivotal role in regulating gene transcription.[3] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, a step that is essential for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation.[1][2][4]

Many hematological malignancies, including lymphomas and myelomas, are characterized by a dependency on the continuous, high-level expression of key oncogenes and anti-apoptotic proteins that have short mRNA and protein half-lives.[1][2][5] Notable examples include the transcription factor MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][5] By inhibiting CDK9, Enitociclib prevents RNAPII-mediated transcriptional elongation, leading to a rapid depletion of these critical, short-lived transcripts.[5][6][7] This "oncogenic shock" selectively induces apoptosis in cancer cells that are addicted to the overexpression of these genes.[5]

Enitociclib_Mechanism_of_Action cluster_0 Normal Transcription Elongation cluster_1 Effect of this compound PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII_Paused Paused RNA Pol II PTEFb->RNAPII_Paused Phosphorylates Ser2 of CTD RNAPII_Active Elongating RNA Pol II RNAPII_Paused->RNAPII_Active Release mRNA mRNA Transcripts (e.g., MYC, MCL-1) RNAPII_Active->mRNA Transcription DNA DNA Template Enitociclib This compound PTEFb_Inhibited P-TEFb Complex (CDK9 + Cyclin T1) Enitociclib->PTEFb_Inhibited Inhibits RNAPII_Stalled Stalled RNA Pol II PTEFb_Inhibited->RNAPII_Stalled Phosphorylation Blocked Downregulation Downregulation of MYC, MCL-1 RNAPII_Stalled->Downregulation Leads to Apoptosis Apoptosis Downregulation->Apoptosis Induces

Caption: Mechanism of Action of this compound.

Preclinical Target Validation

The anti-tumor activity of Enitociclib and its on-target effects have been extensively validated in a range of preclinical models of hematological cancers.

In Vitro Studies

Enitociclib demonstrates potent cytotoxic activity across a variety of hematological malignancy cell lines. Studies have shown that it effectively inhibits the phosphorylation of RNAPII at Ser2 and subsequently depletes MYC and MCL-1 levels, leading to the induction of apoptosis.[3][4]

Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 Value (nM)Reference(s)
SU-DHL-10Diffuse Large B-Cell Lymphoma0.043 - 0.152 µM[5]
SU-DHL-4Diffuse Large B-Cell Lymphoma0.043 - 0.152 µM[4][5]
MOLM-13Acute Myeloid Leukemia29 nM[8]
NCI-H929Multiple Myeloma36 - 78 nM[9][10]
MM.1SMultiple Myeloma36 - 78 nM[3][10]
OPM-2Multiple Myeloma36 - 78 nM[3][10]
U266B1Multiple Myeloma36 - 78 nM[3][10]
Range reported for a panel of 35 human lymphoma cell lines.
In Vivo Studies

The anti-tumor efficacy of Enitociclib has been confirmed in multiple xenograft models. Intravenous administration of Enitociclib resulted in significant tumor growth inhibition and prolonged survival.[1][3] Pharmacodynamic analyses of tumor tissues from these models confirmed on-target activity, showing decreased levels of phosphorylated RNAPII, MYC, and MCL-1, and an increase in apoptosis markers like cleaved caspase-3 and PARP.[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeCancer TypeDosing ScheduleOutcomeReference(s)
SU-DHL-10 XenograftMYC-overexpressing LymphomaNot specifiedTumor growth inhibition reaching 0.5% of control[4]
AML XenograftAcute Myeloid LeukemiaWeekly intravenous dosingPromising in vivo antitumor efficacy with favorable tolerability[1][2]
MM Xenograft (JJN-3, H929, OPM-2)Multiple Myeloma15 mg/kg IV, every 7 daysTumor volumes reduced to 1-4% of control; increased median survival by 10.5 days[3]

Clinical Validation

The safety and efficacy of Enitociclib have been evaluated in early-phase clinical trials involving patients with advanced hematological malignancies.

The first-in-human trial (NCT02635672) assessed Enitociclib monotherapy in patients with solid tumors and lymphomas.[1][2] The study demonstrated a manageable safety profile and evidence of clinical activity, particularly in heavily pretreated patients with high-grade B-cell lymphoma (HGBL) harboring MYC and BCL2 and/or BCL6 rearrangements.[1][2]

Table 3: Summary of Clinical Trial Data for this compound Monotherapy

Trial IdentifierPatient PopulationKey Efficacy ResultsSafety ProfileReference(s)
NCT02635672Advanced solid tumors and lymphomas, including HGBLComplete responses in 2 of 7 (29%) HGBL patients treated with monotherapy.[1][2]Low toxicity profile. Main side effects included mild/moderate GI events, fatigue, fever, and manageable neutropenia.[1][11][12][1][2][11]
Phase 1 (pooled)Relapsed/Refractory NHL and CLL/SLLActivity observed in NHL, including two complete responses in double-hit large B-cell lymphoma patients.[12]No high-grade liver toxicities observed. Discontinuations were due to disease progression, not adverse events.[11][12][11][12]

Furthermore, preclinical data has shown synergistic effects when Enitociclib is combined with other anti-cancer agents like venetoclax (B612062), bortezomib, lenalidomide, and pomalidomide.[3][10][13] This has led to ongoing clinical trials evaluating combination therapies, such as Enitociclib with venetoclax and prednisone (B1679067) (NCT05371054), which have shown encouraging early response rates in relapsed/refractory lymphomas.[13][14]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used in the target validation of this compound.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Hematological Malignancy Cell Lines Treatment Treat with This compound CellLines->Treatment Viability Cell Viability Assay (e.g., Alamar Blue) Treatment->Viability Mechanism Mechanism of Action Assays Treatment->Mechanism IC50 Determine IC50 Viability->IC50 Xenograft Establish Xenograft Mouse Model IC50->Xenograft Inform dose selection Western Western Blot (p-RNAPII, MYC, MCL-1) Mechanism->Western qPCR qPCR (MYC, MCL-1 mRNA) Mechanism->qPCR Dosing IV Dosing with This compound Xenograft->Dosing TumorGrowth Monitor Tumor Growth & Survival Dosing->TumorGrowth PD_Analysis Pharmacodynamic (PD) Analysis of Tumors Dosing->PD_Analysis Collect tumors post-dose TGI Calculate Tumor Growth Inhibition (TGI) TumorGrowth->TGI

Caption: General workflow for preclinical evaluation.
Cell Viability Assay (Alamar Blue)

This protocol determines the concentration of Enitociclib that inhibits cell growth by 50% (IC50).

  • Cell Plating: Seed hematological malignancy cells (e.g., OPM-2, NCI-H929) in 96-well plates at an appropriate density in their respective growth medium.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 96 hours under standard cell culture conditions (37°C, 5% CO2).[3][10]

  • Assay: Add Alamar Blue reagent (resazurin) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for an additional 4-6 hours, or until a color change is observed.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the drug concentration and use a non-linear regression model to determine the IC50 value.

Western Blotting

This protocol is used to measure the levels of specific proteins (e.g., p-RNAPII, MYC, MCL-1, cleaved PARP) following drug treatment.

  • Cell Treatment & Lysis: Treat cells with Enitociclib for a specified time (e.g., 24 hours).[3] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL-1, anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.[7]

Quantitative Real-Time PCR (qPCR)

This protocol measures the relative abundance of specific mRNA transcripts (e.g., MYC, MCL-1).

  • Cell Treatment & RNA Extraction: Treat cells with Enitociclib for a specified time (e.g., 4 hours).[7] Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a qPCR master mix (e.g., SYBR Green), forward and reverse primers for the genes of interest (MYC, MCL-1), and a housekeeping gene (e.g., 18S rRNA, GAPDH).[7]

  • Thermocycling: Run the reaction in a real-time PCR machine with appropriate cycling conditions.

  • Analysis: Calculate the relative mRNA expression levels using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Xenograft Mouse Model

This protocol evaluates the in vivo anti-tumor efficacy of Enitociclib.

  • Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5-10 million MM.1S or OPM-2 cells) into the flank of immunocompromised mice (e.g., SCID/Beige mice).[3]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, Enitociclib).

  • Drug Administration: Administer Enitociclib intravenously (IV) according to a predetermined schedule (e.g., 15 mg/kg, once weekly).[3]

  • Monitoring: Monitor mouse body weight and tumor volume (measured with calipers) two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or until a specified time point.

  • Analysis: Compare the tumor growth curves and overall survival between the treatment and control groups. For pharmacodynamic studies, tumors can be harvested at specific time points after dosing to analyze target modulation via Western blot or qPCR.

Conclusion

The collective preclinical and clinical evidence provides robust validation for CDK9 as the primary therapeutic target of this compound in hematological malignancies. By selectively inhibiting CDK9-mediated transcriptional elongation, Enitociclib effectively downregulates key oncogenic drivers such as MYC and MCL-1, leading to potent anti-tumor activity in cancers dependent on these pathways.[5][6][7] Its clinical activity in heavily pretreated patient populations and manageable safety profile underscore its potential as a valuable therapeutic agent, both as a monotherapy and as a combination partner, for patients with difficult-to-treat hematological cancers.[1][2][14]

References

(-)-Enitociclib for overcoming drug resistance in cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Enitociclib for Overcoming Drug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drug resistance remains a primary obstacle in oncology, leading to treatment failure and disease relapse. This compound (formerly VIP152 or BAY 1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical and clinical activity in various hematological malignancies and solid tumors.[1][2][3] Its mechanism of action, centered on the transcriptional suppression of key oncogenic and survival proteins, positions it as a promising therapeutic strategy to overcome resistance to conventional and targeted therapies. This guide provides a detailed overview of this compound, its mechanism, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Introduction to this compound and its Target: CDK9

Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K).[2] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, a pivotal step that releases RNAPII from promoter-proximal pausing and enables productive transcriptional elongation.[4]

Many cancers, particularly aggressive and drug-resistant ones, exhibit a dependency on the continuous, high-level transcription of short-lived anti-apoptotic and pro-survival proteins. Key examples include the master regulator oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). These proteins are crucial for maintaining the malignant phenotype. By targeting CDK9, this compound effectively shuts down the transcriptional machinery required for the expression of these oncogenes, leading to their rapid depletion and subsequent tumor cell apoptosis. This unique mechanism makes it a powerful agent against cancers addicted to transcriptional dysregulation and provides a rational approach to overcoming resistance.

Mechanism of Action: Transcriptional Repression and Apoptosis Induction

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition sets off a cascade of downstream events that are particularly detrimental to cancer cells reliant on specific oncogenic transcripts.

  • Inhibition of RNAPII Phosphorylation : Enitociclib (B605923) treatment leads to a rapid and dose-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 2 (p-Ser2) and Serine 5 (p-Ser5). This prevents the transition from transcriptional initiation to productive elongation.

  • Depletion of Oncoproteins : The inhibition of transcriptional elongation disproportionately affects genes with short-lived mRNA and protein products. Consequently, enitociclib causes the rapid depletion of critical oncoproteins such as MYC, MCL-1, and Cyclin D1.

  • Induction of Apoptosis : The loss of anti-apoptotic proteins like MCL-1 shifts the cellular balance towards apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, hallmark indicators of programmed cell death.

Below is a diagram illustrating the core signaling pathway affected by this compound.

Enitociclib_Mechanism_of_Action cluster_0 Nucleus cluster_1 Cytoplasm PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylation (Ser2) DNA DNA (Promoter Region) Active_RNAPII RNA Polymerase II (Elongating) RNAPII->Active_RNAPII Release & Elongation mRNA mRNA Transcripts (MYC, MCL-1, etc.) Active_RNAPII->mRNA Transcription Oncoproteins Oncoproteins (MYC, MCL-1) mRNA->Oncoproteins Translation Survival Cell Survival & Proliferation Oncoproteins->Survival Anti_Apoptosis Inhibition of Apoptosis Oncoproteins->Anti_Apoptosis Apoptosis Apoptosis Anti_Apoptosis->Apoptosis Enitociclib This compound Enitociclib->PTEFb Inhibition Overcoming_Drug_Resistance Start Cancer Cell (e.g., Mantle Cell Lymphoma) Therapy Initial Therapy (e.g., BTK inhibitor) Start->Therapy Response Initial Response Therapy->Response Resistance Acquired Resistance Response->Resistance Over time Mechanism Resistance Mechanism: Upregulation of MYC/MCL-1 Transcriptional Program Resistance->Mechanism Enitociclib This compound Treatment Resistance->Enitociclib CDK9_Inhibit CDK9 Inhibition Enitociclib->CDK9_Inhibit Downregulation Downregulation of MYC & MCL-1 CDK9_Inhibit->Downregulation Apoptosis Apoptosis Re-sensitization & Cell Death Downregulation->Apoptosis Synergy_Screening_Workflow A 1. Cell Seeding (Cancer cell line in 96-well plates) C 3. Combination Treatment (Dose-matrix format) A->C B 2. Drug Plate Preparation (Serial dilutions of Enitociclib and combination agent) B->C D 4. Incubation (e.g., 96 hours) C->D E 5. Cell Viability Assay (e.g., Alamar Blue) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Synergy Analysis (e.g., ZIP model using SynergyFinder) F->G H 8. Results (Synergy Scores & 3D Response Surface Plots) G->H

References

Early-Stage Research on (-)-Enitociclib's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early-stage research on (-)-Enitociclib (formerly BAY 1251152 and VIP152), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor that targets the positive transcription elongation factor b (P-TEFb), a heterodimer of CDK9 and Cyclin T1.[1] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), a key step in the transition from transcription initiation to productive elongation.[1][2] In many cancers, particularly hematologic malignancies, there is a strong dependence on the continuous transcription of short-lived anti-apoptotic and oncogenic proteins such as MYC and MCL1.[2][3] By inhibiting CDK9, this compound effectively downregulates the expression of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells. Early-stage research has demonstrated its potential in various cancer models, including multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and other MYC-driven malignancies.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNAPII at the serine 2 position of its C-terminal domain, which is essential for transcriptional elongation. The subsequent suppression of transcription disproportionately affects genes with short-lived mRNA transcripts, including critical oncogenes and anti-apoptotic factors that are highly transcribed in cancer cells. This leads to a rapid depletion of oncoproteins like MYC and MCL1, ultimately inducing apoptosis in malignant cells.

Enitociclib_Mechanism_of_Action cluster_0 Normal Transcription Elongation cluster_1 Effect of this compound PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII_p RNAPII-Ser2-P PTEFb->RNAPII_p Phosphorylation Elongation Transcriptional Elongation RNAPII_p->Elongation DNA Oncogenes Oncogene & Anti-apoptotic Protein Expression (e.g., MYC, MCL1) Elongation->Oncogenes CellSurvival Tumor Cell Survival & Proliferation Oncogenes->CellSurvival Enitociclib This compound PTEFb_inhibited P-TEFb (CDK9/Cyclin T1) Enitociclib->PTEFb_inhibited RNAPII RNAPII PTEFb_inhibited->RNAPII No Phosphorylation NoElongation Inhibition of Transcriptional Elongation RNAPII->NoElongation Oncogene_down Decreased Expression of MYC, MCL1 NoElongation->Oncogene_down Apoptosis Apoptosis Oncogene_down->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Kinase Inhibition

This compound is a highly potent inhibitor of CDK9 with significant selectivity over other cyclin-dependent kinases.

TargetIC50 (nM)Selectivity vs. CDK9
CDK9 3 -
CDK2360120-fold

Data sourced from Selleck Chemicals product information.

In Vitro Cellular Potency

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MOLM13Acute Myeloid Leukemia29
NCI-H929Multiple Myeloma36 - 78
MM.1SMultiple Myeloma36 - 78
OPM-2Multiple Myeloma36 - 78
U266B1Multiple Myeloma36 - 78
Rh30Alveolar Rhabdomyosarcoma48 - 182
Rh41Alveolar Rhabdomyosarcoma48 - 182
LAN1Neuroblastoma39 - 123
SK-N-ASNeuroblastoma39 - 123
SK-N-BE(2)Neuroblastoma39 - 123
SK-N-MCNeuroblastoma39 - 123
SU-DHL-4Diffuse Large B-cell Lymphoma43 - 152
SU-DHL-10Diffuse Large B-cell Lymphoma43 - 152

Data compiled from multiple preclinical studies.

Experimental Protocols

Cell Viability Assays

A common method to assess the cytotoxic effects of this compound is the Alamar Blue cell viability assay.

  • Cell Plating: Tumor cells are seeded in 96-well plates at an appropriate density in their respective growth medium supplemented with 10% fetal calf serum.

  • Compound Treatment: After 24 hours of incubation, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.001 - 10 µM). A DMSO control (0.5%) is included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 96 hours.

  • Viability Assessment: Alamar Blue reagent is added to each well, and after a further incubation period, the fluorescence or absorbance is measured to determine cell viability relative to the control.

Western Blotting

Western blotting is used to analyze the protein expression levels of key targets following treatment with this compound.

  • Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, MYC, MCL1, cleaved PARP, cleaved Caspase-3). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using xenograft models.

  • Animal Models: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously or intravenously inoculated with human cancer cells (e.g., MOLM13, JJN-3, SU-DHL-10).

  • Treatment Regimen: Once tumors are established, animals are randomized into treatment and control groups. This compound is typically administered intravenously (i.v.) at specified doses (e.g., 10 or 15 mg/kg) and schedules (e.g., once weekly).

  • Tumor Volume Measurement: Tumor growth is monitored regularly by measuring tumor dimensions with calipers and calculating the volume.

  • Pharmacodynamic Analysis: At various time points after treatment, tumors can be excised for analysis of target modulation (e.g., by Western blotting or qPCR) to confirm the mechanism of action in vivo.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CellLines Cancer Cell Lines Treatment This compound Treatment (Dose-Response) CellLines->Treatment Viability Cell Viability Assay (e.g., Alamar Blue) Treatment->Viability WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot qPCR qPCR Analysis (mRNA Expression) Treatment->qPCR ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay Xenograft Xenograft Model Establishment Viability->Xenograft Promising Results IV_Treatment Intravenous This compound Dosing Xenograft->IV_Treatment TumorGrowth Tumor Growth Monitoring IV_Treatment->TumorGrowth PD_Analysis Pharmacodynamic Analysis of Tumors IV_Treatment->PD_Analysis Efficacy Evaluation of Anti-Tumor Efficacy TumorGrowth->Efficacy PD_Analysis->Efficacy

References

Methodological & Application

Application Notes and Protocols for (-)-Enitociclib Treatment of SU-DHL-10 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly BAY 1251152) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[4] Inhibition of CDK9 by this compound leads to a reduction in the phosphorylation of RNAPII at Serine 2 (p-Ser2), subsequently downregulating the transcription of short-lived oncogenes, most notably MYC and the anti-apoptotic protein MCL1.[4][5][6]

The SU-DHL-10 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is characterized by MYC overexpression and is highly dependent on this oncogene for its survival.[6][7] This makes the SU-DHL-10 xenograft model a relevant preclinical system to evaluate the anti-tumor efficacy of compounds targeting MYC-driven malignancies. In this model, this compound has demonstrated significant dose-dependent anti-tumor activity, including complete tumor regression.[6][7]

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in the SU-DHL-10 xenograft model, including detailed protocols for in vivo studies and pharmacodynamic analyses.

Mechanism of Action: this compound

This compound selectively inhibits CDK9, a key regulator of transcriptional elongation.[1][4] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2, which is essential for the transition from abortive to productive transcription elongation.[5][6] Consequently, the transcription of genes with short-lived mRNAs, including the oncogene MYC and the anti-apoptotic gene MCL1, is suppressed.[5][6] This targeted downregulation of key survival proteins induces apoptosis in cancer cells, such as the MYC-addicted SU-DHL-10 lymphoma cells.[7][8]

Enitociclib_Mechanism_of_Action Enitociclib (B605923) This compound CDK9 CDK9 Enitociclib->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Component of RNAPII RNA Polymerase II (RNAPII-CTD) PTEFb->RNAPII Phosphorylates (Ser2) pSer2 p-Ser2 RNAPII RNAPII->pSer2 Transcription Transcriptional Elongation pSer2->Transcription MYC_MCL1_mRNA MYC, MCL1 mRNA Transcription->MYC_MCL1_mRNA MYC_MCL1_Protein MYC, MCL1 Protein MYC_MCL1_mRNA->MYC_MCL1_Protein Apoptosis Apoptosis MYC_MCL1_Protein->Apoptosis Suppression induces

Caption: this compound inhibits CDK9, blocking RNAPII phosphorylation and oncogene transcription.

Data Presentation

In Vivo Anti-Tumor Efficacy of this compound in SU-DHL-10 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleT/C Ratio (%) on Day 16T/C Ratio (%) on Day 20Tumor Growth Outcome
Vehicle-Once weekly, i.v.100100Progressive Growth
This compound10Once weekly, i.v.19-Tumor Growth Control
This compound15Once weekly, i.v.-0.5Complete Regression

T/C Ratio: (Median tumor volume of treated group / Median tumor volume of control group) x 100. Data is based on published studies.[6]

In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines
Cell LineIC50 (µmol/L)
SU-DHL-4-
SU-DHL-10-
Panel of 35 Human Lymphoma Cell Lines0.043 - 0.152

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[7]

Experimental Protocols

SU-DHL-10 Cell Culture
  • Cell Line: SU-DHL-10 (ATCC® CRL-2963™)

  • Growth Medium: RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL. A subcultivation ratio of 1:4 to 1:12 is recommended.

SU-DHL-10 Xenograft Model Establishment
  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID or NSG), 10-12 weeks of age.[7]

  • Cell Preparation: Harvest SU-DHL-10 cells during the logarithmic growth phase. Centrifuge and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Study Initiation: Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm³.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cell_culture 1. SU-DHL-10 Cell Culture cell_harvest 2. Harvest & Resuspend Cells cell_culture->cell_harvest injection 3. Subcutaneous Injection into Immunodeficient Mice cell_harvest->injection tumor_growth 4. Monitor Tumor Growth injection->tumor_growth randomization 5. Randomize into Treatment Groups tumor_growth->randomization treatment 6. Administer this compound or Vehicle randomization->treatment measurement 7. Measure Tumor Volume & Pharmacodynamics treatment->measurement

References

Application Notes and Protocols for Western Blot Analysis of PARP Cleavage Induced by (-)-Enitociclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 inhibition by this compound leads to the downregulation of short-lived oncoproteins, such as MYC and MCL1, ultimately inducing apoptosis in various cancer cell lines.[1][2] A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, by activated caspases (primarily caspase-3 and -7). This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment, rendering the enzyme inactive.[3][4] The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted method to quantify apoptosis.

These application notes provide a detailed protocol for the analysis of PARP cleavage in cancer cell lines following treatment with this compound.

Signaling Pathway and Experimental Workflow

This compound exerts its pro-apoptotic effects by inhibiting CDK9, which is essential for the transcription of key survival proteins. The subsequent decrease in anti-apoptotic proteins like MCL1 disrupts the mitochondrial balance, leading to the activation of the caspase cascade. Activated caspase-3 then cleaves PARP, among other substrates, to execute the apoptotic program.

Enitociclib (B605923) This compound CDK9 CDK9 Enitociclib->CDK9 Inhibition RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Activation Transcription Transcription of MYC, MCL1 RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., MCL1) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP (116 kDa) Caspase3->PARP Cleavage cleavedPARP Cleaved PARP (89 kDa) PARP->cleavedPARP

Caption: Signaling pathway of this compound-induced PARP cleavage.

The experimental workflow for detecting PARP cleavage involves cell treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection.

A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Blotting (Transfer) C->D E 5. Immunodetection D->E F 6. Data Analysis & Quantification E->F

Caption: Experimental workflow for Western blot analysis of PARP cleavage.

Data Presentation

The following tables summarize the effective concentrations of this compound in various cancer cell lines and provide a general overview of the expected results from a time-course experiment.

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell Line TypeCancer TypeIC50 Range (nM)Reference(s)
MCL and DLBCLLymphoma32 - 172[1]
Multiple Myeloma Cell LinesMultiple Myeloma36 - 78[5]
SU-DHL-4 and SU-DHL-10DLBCL43 - 74[6]

Table 2: Representative Time-Course Data for PARP Cleavage

Treatment Time (hours)This compound (Concentration)Full-Length PARP (116 kDa)Cleaved PARP (89 kDa)
0Vehicle+++-
60.5 µM+++
120.5 µM+++
240.5 µM+/-+++

Note: The levels indicated are illustrative (+/- represents very low levels, +++ represents high levels).

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., Multiple Myeloma, DLBCL) at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 1 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) for each time point.

Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

Western Blotting
  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% gradient or a 10% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times for 10 minutes each with TBST. Prepare and apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Quantitative Analysis
  • Densitometry: Quantify the band intensities for both full-length (116 kDa) and cleaved (89 kDa) PARP using densitometry software.

  • Normalization: Normalize the PARP band intensities to a loading control (e.g., β-actin or GAPDH).

  • Ratio Calculation: Calculate the ratio of cleaved PARP to full-length PARP or to the loading control to determine the extent of apoptosis.

Table 3: Recommended Reagents and Conditions for Western Blot

Reagent/ParameterRecommendation
Lysis BufferRIPA with protease inhibitors
Protein Amount20-40 µg
Gel Percentage10% or 4-12% gradient
Blocking Buffer5% non-fat milk or BSA in TBST
Primary AntibodyAnti-PARP (recognizes full-length and cleaved)
Secondary AntibodyHRP-conjugated anti-rabbit or anti-mouse IgG
Detection SubstrateECL

Troubleshooting

Table 4: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
No or weak PARP signal Insufficient protein loading, poor transfer, inactive antibody.Increase protein amount, verify transfer efficiency, use a fresh antibody dilution.
High background Insufficient blocking, antibody concentration too high.Increase blocking time, optimize antibody dilutions, increase wash steps.
Non-specific bands Antibody cross-reactivity, protein degradation.Use a more specific primary antibody, ensure fresh protease inhibitors in lysis buffer.
Inconsistent loading Inaccurate protein quantification, pipetting errors.Re-quantify protein samples, use a reliable loading control for normalization.

References

Application Notes and Protocols for Quantitative PCR Analysis of MYC Transcript Levels Following (-)-Enitociclib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for quantifying the messenger RNA (mRNA) levels of the MYC oncogene in response to treatment with (-)-Enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor. The protocols outlined below are intended for professionals in research and drug development investigating the therapeutic potential and mechanism of action of this compound.

This compound has been identified as a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9, this compound effectively suppresses RNA Polymerase II (Pol II)-mediated transcription, leading to the downregulation of short-lived and highly transcribed genes, including the critical oncogene MYC.[3][4] This targeted downregulation of MYC makes this compound a promising therapeutic agent for MYC-driven malignancies, such as certain types of lymphoma.[1][3] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression and is therefore an ideal method to assess the pharmacological effect of this compound on MYC transcript levels.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on MYC mRNA levels as determined by qPCR in preclinical models.

Cell LineTreatment ConcentrationTreatment DurationPercent Decrease in MYC mRNA LevelsReference
SU-DHL-101 µmol/L4 hours, followed by washout~75% sustained inhibition for 16 to 48 hours[1]
SU-DHL-41 µmol/L4 hours, followed by washoutDurable depletion over a 48-hour time course[1]
Patient PopulationTreatmentTiming of MeasurementMean Fold Change in MYC mRNA Levels (SD)Reference
DH-DLBCL30 mg i.v. once weekly EnitociclibAfter Cycle 1, Day 1-3.45 (0.68)[1]
Other MYC+ NHL30 mg i.v. once weekly EnitociclibAfter Cycle 1, Day 1-2.61 (0.54)[1]
DH-DLBCL30 mg i.v. once weekly EnitociclibAfter Cycle 1, Day 15-3.38 (1.07)[1]
Other MYC+ NHL30 mg i.v. once weekly EnitociclibAfter Cycle 1, Day 15-1.97 (0.75)[1]

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the culture of human lymphoma cell lines and subsequent treatment with this compound.

Materials:

  • Human lymphoma cell lines (e.g., SU-DHL-4, SU-DHL-10)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture SU-DHL-4 or SU-DHL-10 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells at a density of 0.5 x 10⁶ cells/mL in cell culture flasks or plates.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 0.25 µM or 1 µM) or an equivalent volume of DMSO for the vehicle control.

  • Incubate the treated cells for the specified duration (e.g., 4 hours).

  • Following incubation, harvest the cells for RNA extraction.

II. RNA Extraction and Reverse Transcription

This protocol details the isolation of total RNA from treated cells and its conversion to complementary DNA (cDNA).

Materials:

  • Harvested cell pellets

  • RNA extraction kit (e.g., RNeasy Plus Mini Kit)

  • DNase I

  • Reverse transcription kit

  • Nuclease-free water

  • Spectrophotometer or fluorometer for RNA quantification

Procedure:

  • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer (A260/A280 ratio).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

III. Quantitative PCR (qPCR)

This protocol outlines the setup and execution of the qPCR experiment to quantify MYC transcript levels.

Materials:

  • cDNA samples

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Forward and reverse primers for MYC

  • Forward and reverse primers for a reference gene (e.g., 18S rRNA, GAPDH, ACTB)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for either MYC or the reference gene, and nuclease-free water.

  • Add the diluted cDNA to the appropriate wells of the qPCR plate.

  • Add the qPCR reaction mixture to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run the appropriate thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Acquire fluorescence data at the end of each extension step.

  • Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

IV. Data Analysis

This section describes the analysis of the qPCR data to determine the relative expression of MYC.

  • Determine the quantification cycle (Cq) values for both MYC and the reference gene in the control (DMSO-treated) and this compound-treated samples.

  • Normalize the Cq values for MYC to the Cq values of the reference gene (ΔCq = CqMYC - CqReference).

  • Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample (ΔΔCq = ΔCqTreated - ΔCqControl).

  • Calculate the fold change in gene expression using the 2-ΔΔCq method.

  • Perform statistical analysis to determine the significance of the observed changes in MYC expression.

Mandatory Visualizations

Signaling_Pathway Enitociclib This compound CDK9 CDK9 Enitociclib->CDK9 Inhibition PTEFb P-TEFb Complex CDK9->PTEFb Downregulation Downregulation RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation Transcription Transcriptional Elongation RNAPolII->Transcription MYC_mRNA MYC mRNA Transcription->MYC_mRNA Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis CellSeeding Seed Cells (e.g., SU-DHL-4) Treatment Treat with this compound or DMSO CellSeeding->Treatment Incubation Incubate for 4 hours Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction RT Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT qPCR Quantitative PCR for MYC & Ref. Gene RT->qPCR Cq_Determination Determine Cq Values qPCR->Cq_Determination Normalization Normalize to Reference Gene (ΔCq) Cq_Determination->Normalization Fold_Change Calculate Fold Change (2^-ΔΔCq) Normalization->Fold_Change

References

Application Notes and Protocols for Determining the Effect of (-)-Enitociclib on OPM-2 Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of (-)-Enitociclib, a potent and selective CDK9 inhibitor, on the OPM-2 human multiple myeloma cell line.

Introduction

This compound is a small molecule inhibitor that selectively targets Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] Inhibition of CDK9 by this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream reduction in the transcription of short-lived oncogenes and anti-apoptotic proteins, such as MYC and MCL1.[3][4][5] This mechanism of action makes this compound a promising therapeutic agent for cancers driven by the overexpression of these proteins, including multiple myeloma.

The OPM-2 cell line, established from the peripheral blood of a patient with multiple myeloma, is a valuable in vitro model for studying this disease. OPM-2 cells are characterized by a t(4;14) chromosomal translocation, which is associated with the overexpression of FGFR3 and MMSET. This cell line has been shown to be sensitive to CDK inhibitors, making it an appropriate model for evaluating the efficacy of this compound. In preclinical studies, this compound has demonstrated the ability to decrease cell viability and induce apoptosis in OPM-2 cells in a dose- and time-dependent manner.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on the viability of OPM-2 cells after a 96-hour incubation period. The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%.

CompoundCell LineIncubation Time (hours)IC50 (nM)
This compoundOPM-29636-78

Note: The IC50 range is based on published data and may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Maintenance of OPM-2 Cells
  • Cell Line: OPM-2 (human multiple myeloma)

  • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain a cell density between 0.3 x 10^6 and 0.7 x 10^6 cells/mL.

Cell Viability Assay (Using a Resazurin-based Assay like AlamarBlue)

This protocol is adapted from studies investigating the effect of small molecule inhibitors on OPM-2 cell viability.

Materials:

  • OPM-2 cells in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete RPMI-1640 growth medium

  • 96-well clear-bottom black microplates

  • Resazurin-based cell viability reagent (e.g., AlamarBlue)

  • Microplate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)

Procedure:

  • Cell Seeding:

    • Count the OPM-2 cells using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 10 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Also include a "no-cell" control with medium only for background subtraction.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compound or vehicle control. This will result in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate the plate for an additional 4-6 hours, or as recommended by the manufacturer, protected from light.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture OPM-2 Cells count Count & Seed Cells culture->count treat_cells Treat Cells count->treat_cells Incubate 24h prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells add_reagent Add Viability Reagent treat_cells->add_reagent Incubate 96h read_plate Measure Signal add_reagent->read_plate normalize Normalize Data read_plate->normalize calculate_ic50 Calculate IC50 normalize->calculate_ic50

Experimental workflow for assessing OPM-2 cell viability.

signaling_pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation DNA DNA Transcription Transcription of MYC, MCL1 DNA->Transcription Elongation Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Cell_Survival Cell Survival Transcription->Cell_Survival Enitociclib (B605923) This compound Enitociclib->PTEFb Inhibits

Mechanism of action of this compound in OPM-2 cells.

References

Application Notes and Protocols for (-)-Enitociclib and Bortezomib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination therapy of (-)-enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, and bortezomib (B1684674), a proteasome inhibitor, for the treatment of multiple myeloma (MM). The synergistic effects of this combination provide a promising therapeutic strategy for MM.

Introduction

This compound is a potent and selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the transcriptional repression of short-lived oncoproteins, such as c-Myc and Mcl-1, and the induction of apoptosis in cancer cells.[2][3] Bortezomib is a proteasome inhibitor that disrupts protein homeostasis, leading to the accumulation of misfolded proteins and the induction of apoptosis in malignant plasma cells.[4] Preclinical studies have demonstrated that the combination of this compound and bortezomib results in synergistic anti-myeloma activity.[5]

Data Presentation

In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
Cell LineIC50 (nM)Molecular Features
OPM-236-78-
JJN-336-78-
NCI-H92936-78-
MM1.S36-78-
U266B136-78-

Table 1: The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of multiple myeloma cell lines after 96 hours of treatment, with cell viability measured by the Alamar Blue assay.

Synergistic Combination of this compound and Bortezomib
Cell LineThis compound Concentration (nM)Bortezomib Concentration (nM)Synergy Score (ZIP)
OPM-2501>10

Table 2: Synergistic effects of the combination of this compound and bortezomib in the OPM-2 multiple myeloma cell line. A synergy score greater than 10, as determined by the Zero Interaction Potency (ZIP) method, indicates a strong synergistic interaction.[5]

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic anti-proliferative and pro-apoptotic effects of this compound and bortezomib in multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., OPM-2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Bortezomib (stock solution in DMSO)

  • Alamar Blue cell viability reagent

  • 96-well plates

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

Procedure:

  • Cell Culture: Culture MM cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: a. Seed cells in 96-well plates at an appropriate density. b. Treat cells with a dose matrix of this compound and bortezomib for 96 hours. c. Add Alamar Blue reagent and incubate for 4-6 hours. d. Measure fluorescence to determine cell viability. e. Calculate synergy scores using a suitable software (e.g., SynergyFinder).[5]

  • Apoptosis Analysis by Flow Cytometry: a. Treat cells with the synergistic combination of this compound and bortezomib for 24-48 hours. b. Harvest cells and wash with PBS. c. Stain cells with Annexin V-FITC and PI according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blot Analysis: a. Treat cells with the drug combination for 6 hours. b. Lyse cells and determine protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, c-Myc, Mcl-1, and a loading control (e.g., β-actin). e. Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of the this compound and bortezomib combination in a multiple myeloma xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID/Beige)

  • OPM-2 multiple myeloma cells

  • This compound

  • Bortezomib

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of OPM-2 cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth and Treatment: a. Monitor tumor growth regularly. b. Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound alone, bortezomib alone, and combination). c. Administer this compound at 15 mg/kg intravenously once weekly.[5] d. Administer bortezomib at 0.8 mg/kg intraperitoneally twice weekly.

  • Efficacy Assessment: a. Measure tumor volume with calipers twice weekly. b. Monitor animal body weight and overall health. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_Enitociclib This compound cluster_Bortezomib Bortezomib cluster_Cellular_Processes Cellular Processes Enitociclib This compound CDK9 CDK9 Enitociclib->CDK9 inhibits Apoptosis Apoptosis Enitociclib->Apoptosis Synergistically Induce Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits Bortezomib->Apoptosis Synergistically Induce RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII phosphorylates Transcription Transcription of Oncogenes RNAPII->Transcription cMyc_Mcl1 c-Myc, Mcl-1 (Oncoproteins) Transcription->cMyc_Mcl1 upregulates cMyc_Mcl1->Apoptosis inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Protein_Degradation->Apoptosis induces

Caption: Signaling pathway of this compound and bortezomib combination therapy.

In_Vitro_Workflow cluster_workflow In Vitro Synergy Assessment Workflow start Start: MM Cell Culture treatment Treat with this compound and Bortezomib start->treatment viability Cell Viability Assay (96h) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry, 24-48h) treatment->apoptosis western Western Blot (6h) treatment->western analysis Data Analysis: Synergy Calculation viability->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: Workflow for in vitro synergy assessment.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Workflow start Start: Implant MM Cells in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Combination Therapy randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Excision monitoring->endpoint End of Study end End endpoint->end

Caption: Workflow for the in vivo xenograft model.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by (-)-Enitociclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the transcription of short-lived messenger RNAs (mRNAs) of key oncogenes and anti-apoptotic proteins.[2] By inhibiting CDK9, this compound effectively downregulates the expression of oncogenic drivers such as MYC and the anti-apoptotic protein MCL-1.[1][3] This disruption of critical survival signals leads to the induction of apoptosis, or programmed cell death, in various cancer cell lines, particularly those dependent on MYC.[4] This makes this compound a promising therapeutic agent in oncology, especially for hematological malignancies like mantle cell lymphoma (MCL) and multiple myeloma (MM).

The analysis of apoptosis is a critical step in evaluating the efficacy of anti-cancer compounds like this compound. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the sensitive and quantitative detection of apoptosis. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) on the cell membrane and membrane integrity.

These application notes provide a comprehensive overview and detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of genes with short half-lives, including the critical oncogene MYC and the anti-apoptotic gene MCL1. The subsequent decrease in MYC and MCL-1 protein levels disrupts essential cell survival signaling, ultimately triggering the intrinsic apoptotic pathway. This process is characterized by the activation of effector caspases, such as caspase-3, and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).

Enitociclib_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Enitociclib This compound CDK9 CDK9 Enitociclib->CDK9 Inhibition PTEFb P-TEFb Complex CDK9->PTEFb Forms Transcription Gene Transcription (MYC, MCL1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates RNAPII->Transcription Initiates MYC_MCL1 MYC & MCL-1 Proteins Transcription->MYC_MCL1 Leads to Apoptosis Apoptosis MYC_MCL1->Apoptosis Inhibits Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: this compound's mechanism of inducing apoptosis.

Data Presentation

The following tables summarize the quantitative data on apoptosis induction by this compound in mantle cell lymphoma (MCL) cell lines, as determined by Annexin V/PI flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in JeKo-1 Cells (48h)

This compound (nM)% Annexin V Positive Cells (Mean ± SD)
0 (Vehicle)5.2 ± 1.1
5015.8 ± 2.3
10035.1 ± 4.5
20068.4 ± 6.2

Table 2: Time-Course of Apoptosis Induction by 200 nM this compound in JeKo-1 Cells

Time (hours)% Annexin V Positive Cells (Mean ± SD)
04.9 ± 0.8
618.3 ± 2.9
2445.7 ± 5.1
4870.2 ± 7.5

Table 3: Dose-Dependent Induction of Apoptosis by this compound in Z138 Cells (48h)

This compound (nM)% Annexin V Positive Cells (Mean ± SD)
0 (Vehicle)6.1 ± 1.3
5018.2 ± 2.8
10040.5 ± 5.0
20075.3 ± 8.1

Note: The data presented in these tables are representative and compiled based on findings reported in the literature. Actual results may vary depending on the specific experimental conditions, cell line, and reagents used.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed mantle cell lymphoma cells (e.g., JeKo-1, Z138) in a suitable culture vessel at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 0, 50, 100, 200 nM) or vehicle control (e.g., DMSO). For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 6, 24, 48 hours).

  • Harvesting: Following the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
  • Washing: Wash the harvested cells twice with cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.

  • Compensation: Set up fluorescence compensation and voltage settings using unstained, Annexin V-FITC only, and PI only stained control cells.

  • Gating:

    • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Workflow and Diagrams

The following diagram illustrates the experimental workflow for the flow cytometry analysis of apoptosis induced by this compound.

Apoptosis_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Seeding B 2. Treatment with This compound A->B C 3. Cell Harvesting B->C D 4. Washing with PBS C->D E 5. Staining with Annexin V & PI D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

Caption: Workflow for apoptosis analysis with this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the analysis of apoptosis induced by the CDK9 inhibitor, this compound. By following these detailed procedures, researchers can effectively quantify the apoptotic response in cancer cells and further elucidate the therapeutic potential of this promising anti-cancer agent. The accurate assessment of apoptosis is fundamental to the preclinical evaluation of novel cancer therapies, and flow cytometry with Annexin V/PI staining remains a cornerstone technique in this endeavor.

References

Application Notes and Protocols: Mimicking (-)-Enitociclib Effects with Lentiviral shRNA Knockdown of CDK9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (BAY 1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[2] Inhibition of CDK9 by this compound prevents RNAPII-mediated transcriptional elongation, leading to the downregulation of short-lived mRNA transcripts of key oncogenes, such as MYC, and anti-apoptotic proteins, like MCL1.[2][3] This disruption of transcriptional regulation ultimately induces apoptosis in cancer cells, making CDK9 a promising therapeutic target.

This application note provides a detailed protocol to mimic the pharmacological effects of this compound by utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of CDK9. This genetic approach allows for a targeted and sustained suppression of CDK9, providing a valuable tool to study the downstream consequences of CDK9 inhibition and to validate its role as a therapeutic target in various cancer models. By comparing the cellular and molecular phenotypes induced by CDK9 shRNA with those elicited by this compound treatment, researchers can confirm the on-target effects of the compound and further dissect the biological functions of the CDK9 signaling pathway.

Rationale and Experimental Logic

The central hypothesis is that the specific knockdown of CDK9 expression will phenocopy the anti-cancer effects of this compound. This is based on the understanding that this compound's primary mechanism of action is the inhibition of CDK9's kinase activity.

cluster_0 This compound Treatment cluster_1 Lentiviral shRNA Knockdown Enitociclib This compound CDK9 CDK9 Enitociclib->CDK9 Inhibits shRNA Lentiviral shRNA (shCDK9) shRNA->CDK9 Knocks Down PTEFb P-TEFb Complex CDK9->PTEFb Activates RNAPII RNA Polymerase II (p-Ser2) PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription MYC_MCL1 MYC & MCL1 mRNA Transcription->MYC_MCL1 MYC_MCL1_Protein MYC & MCL1 Protein MYC_MCL1->MYC_MCL1_Protein Apoptosis Apoptosis MYC_MCL1_Protein->Apoptosis Inhibits CellViability Decreased Cell Viability MYC_MCL1_Protein->CellViability Promotes Survival Apoptosis->CellViability

Caption: Logical workflow comparing this compound inhibition and shRNA knockdown of CDK9.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Cell LineAssay TypeReference
CDK93-Cell-free enzymatic assay[1]
CDK2360-Cell-free enzymatic assay
-29MOLM-13Cellular potency
-43 - 15235 human lymphoma cell linesCell cytotoxicity
Table 2: Expected Outcomes of CDK9 Knockdown vs. This compound Treatment
ParameterThis compound TreatmentshCDK9 KnockdownMethod of Analysis
CDK9 Protein LevelNo changeSignificant reductionWestern Blot
p-RNAPII (Ser2)Significant reductionSignificant reductionWestern Blot
MYC mRNA LevelSignificant reductionSignificant reductionRT-qPCR
MYC Protein LevelSignificant reductionSignificant reductionWestern Blot
MCL1 mRNA LevelSignificant reductionSignificant reductionRT-qPCR
MCL1 Protein LevelSignificant reductionSignificant reductionWestern Blot
Cell ViabilitySignificant reductionSignificant reductionMTT, CellTiter-Glo®
ApoptosisInduction (cleaved PARP, Caspase-3)Induction (cleaved PARP, Caspase-3)Western Blot, Flow Cytometry

Experimental Protocols

Lentiviral shRNA Production and Transduction

This protocol outlines the steps for producing lentiviral particles carrying shRNA against CDK9 and transducing them into a target cell line.

start Day 1: Seed HEK293T cells day2 Day 2: Co-transfect with shRNA, packaging, and envelope plasmids start->day2 day4 Day 4: Harvest viral supernatant (48h) day2->day4 day5 Day 5: Optional second harvest (72h) day4->day5 filtration Filter supernatant (0.45 µm) day5->filtration transduction Day 6: Transduce target cells with viral supernatant & polybrene filtration->transduction selection Day 7 onwards: Select with puromycin (B1679871) transduction->selection expansion Expand puromycin-resistant clones selection->expansion validation Validate knockdown expansion->validation

Caption: Workflow for lentiviral shRNA production and transduction.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid with shRNA targeting CDK9 (shCDK9) and a non-targeting control (shScramble)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filter

  • Polybrene

  • Puromycin

Protocol:

  • Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, prepare the plasmid DNA mixture: 10 µg shCDK9 or shScramble plasmid, 7.5 µg psPAX2, and 2.5 µg pMD2.G in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 4 & 5: Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • A second harvest can be performed at 72 hours. The viral supernatant can be used immediately or stored at -80°C.

  • Day 6: Transduction of Target Cells:

    • Plate target cells to be 50-60% confluent on the day of transduction.

    • Remove the culture medium and replace it with fresh medium containing the viral supernatant and polybrene (final concentration 4-8 µg/mL). A range of Multiplicity of Infection (MOI) should be tested to optimize transduction efficiency.

    • Incubate for 18-24 hours.

  • Day 7 Onwards: Selection and Expansion:

    • Replace the virus-containing medium with fresh complete medium containing puromycin. The optimal puromycin concentration (typically 2-10 µg/mL) should be determined by a kill curve.

    • Replace the selection medium every 3-4 days until resistant colonies are formed.

    • Pick and expand individual clones for subsequent analysis.

Validation of CDK9 Knockdown by RT-qPCR

This protocol is for quantifying the mRNA levels of CDK9 and downstream targets (MYC, MCL1) to confirm knockdown efficiency.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for CDK9, MYC, MCL1, and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • RNA Extraction: Isolate total RNA from both shCDK9 and shScramble transduced cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA.

    • Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing shCDK9 to shScramble controls.

Validation of Protein Downregulation by Western Blot

This protocol is for assessing the protein levels of CDK9, p-RNAPII (Ser2), MYC, and MCL1.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK9, anti-p-RNAPII Ser2, anti-MYC, anti-MCL1, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assays

These assays measure the effect of CDK9 knockdown or this compound treatment on cell viability.

Materials:

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • This compound

Protocol:

  • Cell Plating: Seed shCDK9 and shScramble cells in 96-well plates. For the this compound treatment group, use the parental cell line.

  • Treatment:

    • For the shRNA groups, allow cells to adhere and grow for the desired time points (e.g., 24, 48, 72 hours).

    • For the drug treatment group, treat cells with a dose range of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for 72-96 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Normalize the results to the control group (shScramble or vehicle) to determine the percentage of cell viability.

Conclusion

The protocols outlined in this application note provide a robust framework for mimicking the effects of the CDK9 inhibitor this compound using lentiviral shRNA-mediated gene knockdown. By systematically comparing the outcomes of CDK9 knockdown with this compound treatment, researchers can validate the on-target effects of the compound, elucidate the downstream consequences of CDK9 inhibition, and further investigate the therapeutic potential of targeting the CDK9 pathway in cancer. This dual approach, combining chemical genetics with a genetic loss-of-function model, is a powerful strategy in modern drug discovery and development.

References

Application Notes and Protocols for (-)-Enitociclib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly BAY 1251152 and VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9, enitociclib (B605923) blocks the phosphorylation of RNA Polymerase II (RNAPII), leading to a shutdown of transcriptional elongation of short-lived oncogenic proteins.[3][4][5] This mechanism is particularly effective in cancers driven by transcriptional addiction, such as those overexpressing the MYC oncogene. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the preclinical efficacy of targeted therapies like enitociclib. These notes provide an overview of the application of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and key findings.

Mechanism of Action

Enitociclib's primary mechanism of action is the inhibition of CDK9, which disrupts the cell cycle and induces apoptosis. CDK9, in complex with its cyclin partner, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at serine 2 and 5 residues. This phosphorylation is essential for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, enitociclib prevents this phosphorylation, leading to a global downregulation of transcription, particularly of genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins like MCL1. The depletion of these critical survival proteins ultimately triggers apoptosis in cancer cells.

Enitociclib_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Nucleus Enitociclib Enitociclib CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Enitociclib->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates p_RNAPII Phosphorylated RNA Polymerase II Transcription_Elongation Transcription Elongation p_RNAPII->Transcription_Elongation Promotes MYC_MCL1_mRNA MYC, MCL1 mRNA Transcription_Elongation->MYC_MCL1_mRNA Produces Apoptosis Apoptosis MYC_MCL1_mRNA->Apoptosis Suppression leads to

Caption: Signaling pathway of this compound via CDK9 inhibition.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MOLM13Acute Myeloid Leukemia29
SU-DHL-4Diffuse Large B-cell LymphomaNot specified, but cytotoxic
SU-DHL-10Diffuse Large B-cell LymphomaNot specified, but cytotoxic
Various Lymphoma Cell LinesLymphoma32 - 172
OPM-2Multiple Myeloma<1000
NCI-H929Multiple MyelomaNot specified, but effective
MM1.SMultiple MyelomaNot specified, but effective
U266B1Multiple MyelomaNot specified, but effective

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (T/C Ratio)Key FindingsReference
MOLM13Acute Myeloid LeukemiaNot specified"Excellent efficacy"Demonstrates in vivo activity.
SU-DHL-10Diffuse Large B-cell Lymphoma10 mg/kg, IV, once weekly0.19 (Day 16)Dose-dependent antitumor efficacy.
SU-DHL-10Diffuse Large B-cell Lymphoma15 mg/kg, IV, once weekly0.005 (Day 16)Induced complete tumor regression.
JJN-3Multiple Myeloma15 mg/kg, IV, once weeklySignificant tumor growth delayTransiently inhibited MYC, MCL1, and PCNA transcription.
NCI-H929Multiple Myeloma15 mg/kg, IV, once weeklySignificant tumor growth delayEffective in reducing tumor burden.
OPM-2Multiple Myeloma15 mg/kg, IV, once weeklyTumor volumes reduced to 1-4% of control (Day 20)Increased median survival time.
Mantle Cell Lymphoma PDXMantle Cell LymphomaNot specifiedPotently inhibited tumor growthOvercame therapeutic resistance.

Experimental Protocols for PDX Studies

The following protocols provide a general framework for utilizing PDX models to evaluate the preclinical efficacy of this compound.

Establishment of Patient-Derived Xenograft Models

PDX_Establishment_Workflow Experimental Workflow for Establishing PDX Models Patient_Consent 1. Patient Consent and Tumor Tissue Acquisition Implantation 2. Tumor Tissue Processing and Implantation into Immunodeficient Mice Patient_Consent->Implantation Tumor_Growth 3. Monitoring of Tumor Growth (P0 Generation) Implantation->Tumor_Growth Passaging 4. Tumor Resection and Passaging (P1, P2, etc.) Tumor_Growth->Passaging Characterization 5. Model Characterization (Histology, Genomics) Passaging->Characterization Expansion 6. Cohort Expansion for Efficacy Studies Characterization->Expansion

Caption: General workflow for establishing PDX models.

Objective: To establish a viable and stable PDX model from fresh patient tumor tissue.

Protocol:

  • Patient Selection and Consent:

    • Identify eligible patients with a confirmed cancer diagnosis for which enitociclib may be a relevant treatment.

    • Obtain informed consent in accordance with institutional and regulatory guidelines.

    • Collect relevant clinical data, including patient demographics, diagnosis, and treatment history.

  • Tumor Tissue Acquisition and Processing:

    • Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium.

    • Process the tissue in a sterile environment (e.g., a biosafety cabinet).

    • Mechanically mince the tumor tissue into small fragments (1-2 mm³).

  • Implantation into Immunodeficient Mice:

    • Utilize highly immunodeficient mice, such as NOD-scid gamma (NSG) mice.

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using sterile forceps.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice at least twice weekly for tumor growth.

    • Measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and resect the tumor.

    • Process the resected tumor as described in step 2 and implant fragments into a new cohort of mice (F1 generation).

    • A stable PDX line is typically established after 2-3 passages.

Preclinical Efficacy Studies with this compound

Objective: To evaluate the anti-tumor activity of this compound in established PDX models.

Protocol:

  • Cohort Expansion:

    • Once a stable PDX line is established, expand the model to generate a cohort of tumor-bearing mice.

    • Randomize mice into treatment and control groups when tumors reach a specific size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Prepare this compound for intravenous (IV) administration. A common vehicle is a mixture of PEG400, ethanol, and water.

    • Administer this compound at the desired dose and schedule. For example, 10-15 mg/kg once weekly via IV injection has been shown to be effective.

    • Administer the vehicle solution to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and well-being of the mice daily.

    • At the end of the study, euthanize the mice and collect tumors for further analysis.

  • Pharmacodynamic and Biomarker Analysis:

    • Collect tumor samples at various time points after treatment to assess target engagement.

    • Analyze the expression and phosphorylation of key proteins in the signaling pathway, such as p-RNAPII, MYC, and MCL1, using techniques like Western blotting or immunohistochemistry.

    • Analyze mRNA levels of target genes using qPCR.

    • Assess apoptosis through methods like TUNEL staining or cleavage of caspase-3 and PARP.

Conclusion

This compound has demonstrated significant preclinical activity in a variety of cancer models, including PDX models of lymphoma and multiple myeloma. Its mechanism of action, centered on the inhibition of CDK9 and the subsequent suppression of key oncogenic transcripts, provides a strong rationale for its use in transcriptionally addicted cancers. The use of PDX models offers a valuable tool for further preclinical evaluation of this compound, enabling the investigation of its efficacy in a setting that more closely recapitulates human tumor biology. The protocols outlined in these application notes provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this promising agent.

References

Troubleshooting & Optimization

Optimizing (-)-Enitociclib Concentration for Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (-)-Enitociclib in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[3][4] This action leads to a downstream transcriptional repression of short-lived oncogenic proteins, most notably MYC and MCL1, thereby inducing apoptosis in cancer cells.[3]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. For cytotoxicity assays, concentrations ranging from 12.5 nM to 200 nM have been shown to be effective in multiple myeloma cell lines over a 96-hour period. For mechanistic studies, such as observing the inhibition of RNA Polymerase II phosphorylation or the depletion of MYC and MCL1 proteins, concentrations between 0.5 µM and 1 µM have been used for shorter durations (6-24 hours).

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (e.g., 0.5%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How long does it take to observe the effects of this compound?

A4: The onset of action for this compound can be quite rapid. Inhibition of MYC, MCL1, and PCNA transcription and the induction of apoptosis markers like cleaved caspase-3 and PARP can be observed as early as 1 hour after treatment in vivo. In vitro, significant cleavage of caspase-3 and PARP, along with repression of Mcl-1, can be seen as early as 6 hours post-treatment. For cell viability assays, longer incubation times, such as 96 hours, are common to observe the full cytotoxic effect.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value for your cell line.
Short incubation time: The treatment duration may be insufficient to induce significant cell death.Increase the incubation time. For viability assays, 96 hours is a common endpoint.
Cell line resistance: The cell line may be inherently resistant to CDK9 inhibition.Confirm the expression of CDK9 in your cell line via Western blot. Consider testing other cell lines known to be sensitive to this compound as a positive control.
Inconsistent results between experiments. Stock solution degradation: Repeated freeze-thaw cycles or improper storage may have degraded the compound.Prepare fresh stock solutions from powder and aliquot them for single use.
Variability in cell health: Differences in cell confluency, passage number, or overall health can affect drug response.Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are in the exponential growth phase at the start of the experiment.
High background in control (DMSO-treated) wells. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%). Run a DMSO toxicity curve to determine the optimal concentration.
Unexpected off-target effects. High concentration: Using excessively high concentrations of the inhibitor can lead to off-target effects.Use the lowest effective concentration determined from your dose-response experiments to minimize off-target activity. While this compound is selective for CDK9, it can inhibit other CDKs at higher concentrations.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (hours)
MOLM-13Acute Myeloid Leukemia29Not Specified
MM1.SMultiple Myeloma36 - 7896
NCI-H929Multiple Myeloma36 - 7896
OPM-2Multiple Myeloma36 - 7896
U266B1Multiple Myeloma36 - 7896
SU-DHL-4Diffuse Large B-cell Lymphoma43Not Specified
SU-DHL-10Diffuse Large B-cell Lymphoma74Not Specified

Data compiled from multiple sources.

Experimental Protocols

1. Cell Viability (Cytotoxicity) Assay

This protocol is adapted from studies on multiple myeloma cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 12.5 nM to 200 nM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: After allowing the cells to adhere (if applicable, typically 24 hours), replace the medium with the medium containing the various concentrations of this compound or the DMSO control.

  • Incubation: Incubate the plates for 96 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the alamarBlue™ Cell Viability Reagent or a crystal violet staining-based method.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Apoptosis and Target Engagement

This protocol is based on the investigation of this compound's effect on apoptosis markers and downstream targets.

  • Cell Treatment: Seed cells in larger format plates or flasks. Treat the cells with this compound at the desired concentration (e.g., 0.5 µM or 1 µM) and for various time points (e.g., 6, 12, 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Harvest the cells and prepare total cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against proteins of interest. Key targets include:

      • Phospho-RNA Polymerase II (Ser2/Ser5)

      • c-Myc

      • Mcl-1

      • Cleaved Caspase-3

      • Cleaved PARP

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Enitociclib_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm PTEFb P-TEFb Complex CDK9 CDK9 CyclinT Cyclin T RNAPII RNA Pol II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) DNA DNA pRNAPII->DNA Transcriptional Elongation mRNA mRNA (e.g., MYC, MCL1) DNA->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Ribosome Ribosome mRNA_cyto->Ribosome Oncogenes Oncogenic Proteins (MYC, MCL1) Ribosome->Oncogenes Translation Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition Enitociclib This compound Enitociclib->CDK9 Inhibition

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_mechanistic Mechanistic Study Options start Start cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture dose_response 2. Dose-Response Assay (Determine IC50) cell_culture->dose_response mechanistic_studies 3. Mechanistic Studies dose_response->mechanistic_studies western_blot Western Blot (Apoptosis, Target Engagement) mechanistic_studies->western_blot qpcr qPCR (mRNA levels of MYC, MCL1) mechanistic_studies->qpcr data_analysis 4. Data Analysis conclusion Conclusion data_analysis->conclusion western_blot->data_analysis qpcr->data_analysis

Caption: General experimental workflow.

References

Troubleshooting (-)-Enitociclib solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Enitociclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. By inhibiting CDK9, this compound prevents this phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins and oncogenes, such as MYC and MCL1.[3][4][5] This ultimately induces cell cycle arrest and apoptosis in cancer cells, particularly those dependent on high transcriptional activity for survival.

Q2: What is the solubility of this compound in DMSO?

The solubility of this compound in DMSO has been reported by various suppliers. It is important to note that the quality of DMSO, particularly its water content, can significantly impact solubility. Always use anhydrous, high-purity DMSO for preparing stock solutions.

Q3: My this compound is not fully dissolving in DMSO. What are the possible reasons and solutions?

Several factors can contribute to incomplete dissolution of this compound in DMSO. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: I observed precipitation in my this compound DMSO stock solution after storage or a freeze-thaw cycle. What should I do?

Precipitation after storage, especially following freeze-thaw cycles, is a common issue with small molecule inhibitors dissolved in DMSO. It is recommended to warm the vial to 37°C and vortex or sonicate to redissolve the compound. To minimize this issue, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the recommended method for diluting my this compound DMSO stock solution into an aqueous buffer for my experiment?

Direct dilution of a high-concentration DMSO stock into an aqueous buffer can often lead to precipitation of the compound. To avoid this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, and then add the final, more diluted DMSO solution to your aqueous buffer. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experiments.

Data Presentation

ParameterValueSource
Molecular Weight 404.43 g/mol
Solubility in DMSO 81 mg/mL (200.28 mM)
Solubility in DMSO 50 mg/mL (123.63 mM)
Storage of Stock Solution Aliquot and store at -20°C or -80°C for long-term stability.

Note: Solubility can be affected by factors such as DMSO purity and temperature. The provided values should be used as a guideline.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent use in various assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Alternatively, or in addition to sonication, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Confirm Dissolution: Ensure the solution is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Mandatory Visualizations

Signaling Pathway

Enitociclib_Mechanism_of_Action cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 (CTD) Enitociclib This compound Enitociclib->PTEFb Inhibits Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation DNA DNA Template DNA->Transcription_Elongation mRNA mRNA Transcript Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., MCL1, MYC) mRNA->Anti_Apoptotic_Proteins Translation Transcription_Elongation->mRNA Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits

Caption: Mechanism of action of this compound as a CDK9 inhibitor.

Experimental Workflow

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_DMSO 1. Verify DMSO Quality (Anhydrous, High-Purity) Start->Check_DMSO Check_Concentration 2. Check Concentration (Is it above solubility limit?) Check_DMSO->Check_Concentration Dissolution_Method 3. Optimize Dissolution Method Check_Concentration->Dissolution_Method Vortex Vortex Vigorously (1-2 min) Dissolution_Method->Vortex Sonicate Sonicate in Water Bath (5-10 min) Vortex->Sonicate Warm Gently Warm to 37°C (5-10 min) Sonicate->Warm Precipitation_Check 4. Check for Precipitation After Storage Warm->Precipitation_Check Aliquot Aliquot Stock Solution (Single-Use) Precipitation_Check->Aliquot Success Success: Clear Solution Aliquot->Success

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Logical Relationship

Logical_Relationships cluster_factors Factors Influencing Solubility cluster_solutions Potential Solutions DMSO_Quality DMSO Quality Use_Anhydrous_DMSO Use Anhydrous DMSO DMSO_Quality->Use_Anhydrous_DMSO Concentration Concentration Check_Solubility_Limit Check Solubility Limit Concentration->Check_Solubility_Limit Temperature Temperature Gentle_Warming Gentle Warming (37°C) Temperature->Gentle_Warming Sonication Sonication Temperature->Sonication Compound_Purity Compound Purity Ensure_High_Purity Ensure High Purity Compound_Purity->Ensure_High_Purity

References

Technical Support Center: (-)-Enitociclib In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Enitociclib in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is precipitating upon preparation or during administration. How can I improve its solubility?

A1: this compound is poorly soluble in aqueous solutions.[1][2] Precipitation can be a common issue. Here are several strategies to improve its solubility for in vivo administration:

  • Co-solvents: A common approach is to use a mixture of solvents. For intravenous (IV) administration, a formulation containing 80% PEG400 has been used.[3] Another described formulation for injection involves a clear solution of 5% DMSO and corn oil.[2] For oral administration, a homogeneous suspension can be prepared using CMC-Na.[1]

  • Fresh Solvents: Ensure that you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

  • Immediate Use: It is recommended to use the mixed solution immediately for optimal results to avoid precipitation over time.[1]

  • Alternative Formulations: For preclinical studies, various formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs, such as lipid-based drug delivery systems, nanosuspensions, and cyclodextrin (B1172386) complexation.[4][5][6][7][8]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: The choice of vehicle depends on the route of administration and the experimental model. Based on preclinical studies, the following vehicles have been successfully used:

  • Intravenous (IV) Administration: A vehicle consisting of 80% PEG400 has been reported for IV administration in mice bearing multiple myeloma xenografts.[3] Another vehicle used for IV administration in lymphoma xenograft models is a mixture of 30% or 60% PEG400, 10% ethanol, and water for infusion.[9][10]

  • Oral Administration: A homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na) at a concentration of ≥5mg/ml has been suggested for oral administration.[1][2]

  • Intraperitoneal (IP) Injection: While less common in the provided literature for Enitociclib (B605923), for general poorly soluble drugs, formulations involving co-solvents like DMSO and PEG300 are often used for IP injections.

Q3: I am observing limited efficacy in my in vivo model. What are the potential reasons and how can I troubleshoot this?

A3: Limited efficacy in vivo can stem from several factors. Consider the following:

  • Dosing and Schedule: Ensure the dose and administration schedule are appropriate for your cancer model. In multiple myeloma xenografts, a dose of 15 mg/kg administered intravenously once weekly has shown efficacy.[3][11] In a MYC-overexpressing lymphoma model, 10 mg/kg and 15 mg/kg once weekly IV resulted in tumor growth control and complete regression, respectively.[9][10]

  • Drug Stability and Formulation: As discussed in Q1, improper formulation can lead to poor bioavailability. Ensure your formulation is stable and the drug is fully dissolved or homogeneously suspended.

  • Mechanism of Action Confirmation: To confirm that this compound is hitting its target in your model, you can perform pharmacodynamic studies. Assess the phosphorylation of RNA Polymerase II at Ser2/Ser5 and the expression of downstream targets like MYC and MCL1 in tumor tissue at various time points after administration.[3][9][10] Drug-induced effects have been observed as early as 1 hour after treatment.[3][11]

  • Combination Therapy: Consider combination therapies, as this compound has shown synergistic effects with other anti-cancer agents like bortezomib (B1684674) and lenalidomide.[3][11]

Q4: What are the known on-target and potential off-target effects of this compound in vivo?

A4: this compound is a selective CDK9 inhibitor.[1]

  • On-Target Effects: Inhibition of CDK9 leads to the downregulation of short-lived mRNA transcripts of key oncogenes, most notably MYC and MCL1.[3][9][10][12][13] This results in the induction of apoptosis in cancer cells.[3][13]

  • Potential Side Effects: In clinical trials, observed side effects have included gastrointestinal adverse events and neutropenia, which is considered an on-target adverse event and has been managed with supportive care.[14][15]

Quantitative Data Summary

ParameterValueCell Line(s)Reference
In Vitro IC50 (CDK9) 3 nMN/A (enzymatic assay)[1]
In Vitro IC50 (Cell Viability) 36-78 nMNCI-H929, MM1.S, OPM-2, U266B1 (Multiple Myeloma)[13]
32-172 nMMCL and DLBCL cell lines[12][16]
In Vivo Efficacious Dose (IV) 15 mg/kg, once weeklyJJN-3, NCI-H929, OPM-2 (Multiple Myeloma Xenografts)[3][11]
10-15 mg/kg, once weeklySU-DHL-10 (Lymphoma Xenograft)[9][10]

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in a Xenograft Model

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 JJN-3 multiple myeloma cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation:

    • Vehicle: Prepare an 80% PEG400 solution in water for injection.

    • This compound Formulation: Dissolve this compound in the vehicle to achieve the desired concentration for a 15 mg/kg dose.

  • Administration: Administer this compound or vehicle intravenously once weekly.

  • Efficacy Readouts:

    • Measure tumor volume 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

Protocol 2: Pharmacodynamic Analysis of this compound in Tumor Tissue

  • Model: Use tumor-bearing mice (as described in Protocol 1).

  • Treatment: Administer a single intravenous dose of this compound (e.g., 15 mg/kg).

  • Tissue Collection: At various time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize a subset of mice and excise the tumors.

  • Sample Processing:

    • For protein analysis, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

    • For RNA analysis, place the tumor tissue in an RNA stabilization reagent (e.g., RNAlater).

  • Western Blotting:

    • Homogenize the frozen tumor tissue and extract proteins.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against p-RNA Pol II (Ser2), MYC, MCL1, cleaved caspase-3, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • qPCR:

    • Extract total RNA from the stabilized tumor tissue.

    • Synthesize cDNA.

    • Perform quantitative PCR using primers specific for MYC, MCL1, and a housekeeping gene.

Visualizations

Enitociclib_Signaling_Pathway cluster_nucleus Nucleus RNA_Pol_II RNA Polymerase II Transcription Transcription of MYC, MCL1 RNA_Pol_II->Transcription P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II Phosphorylates CTD Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition Enitociclib This compound Enitociclib->P-TEFb Inhibits

Caption: Mechanism of action of this compound in inhibiting transcription.

InVivo_Efficacy_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomization Randomize into Groups (Treatment vs. Vehicle) Tumor_Growth->Randomization Dosing Weekly IV Administration of this compound or Vehicle Randomization->Dosing Monitoring Measure Tumor Volume and Body Weight Dosing->Monitoring Monitoring->Dosing Repeat Weekly Endpoint Endpoint Analysis: Tumor Excision for PD Monitoring->Endpoint End End of Study Endpoint->End

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Off-target effects of (-)-Enitociclib at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Enitociclib

This technical support guide provides troubleshooting information and frequently asked questions regarding the off-target effects of this compound when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, Enitociclib (B605923) blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[2][3] This action prevents transcriptional elongation, leading to the downregulation of short-lived mRNA transcripts of key oncogenes, most notably MYC and MCL1, ultimately inducing apoptosis in cancer cells.[3][4][5][6]

Q2: What are the primary known off-targets of this compound at higher concentrations?

A2: While this compound is highly selective for CDK9, kinase profiling has identified potential off-targets that may be engaged at higher concentrations. The most cited off-targets include CDK2, Glycogen Synthase Kinase 3 alpha (GSK3α), and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][7]

Q3: How does the potency of Enitociclib against its off-targets compare to its primary target, CDK9?

A3: Enitociclib is significantly more potent against its primary target, CDK9, than its known off-targets. There is an approximately 120-fold selectivity for CDK9 over CDK2 in enzymatic assays.[1] While inhibition of GSK3α and IRAK1 has been observed, the selectivity factor is still favorable towards CDK9.[7] Refer to the data summary table below for a direct comparison of inhibitory concentrations.

Q4: My cells are showing unexpected phenotypes at high concentrations of Enitociclib (>1 µM). Could this be due to off-target effects?

A4: It is possible. While the on-target effect of CDK9 inhibition (leading to apoptosis via MYC/MCL1 downregulation) is well-documented, phenotypes observed at concentrations significantly above the cellular IC50 for growth inhibition may be attributable to the engagement of off-targets like CDK2.[1][8] We recommend performing experiments to confirm on-target pathway modulation and titrating the compound to the lowest effective concentration to minimize potential off-target effects.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against its primary on-target kinase and known off-target kinases.

TargetParameterValue (nM)Notes
CDK9 IC50 3 Primary on-target activity in a cell-free enzymatic assay.[1]
CDK9 K_d_ 1.3 Binding affinity measured in a kinase screening panel.[7]
CDK2IC50360Off-target activity; approximately 120-fold less potent than against CDK9.[1]
GSK3αK_d_7.4Off-target binding affinity.[7]
IRAK1K_d_61Off-target binding affinity.[7]

Troubleshooting & Experimental Protocols

Issue: Differentiating On-Target vs. Off-Target Cellular Effects

If you observe a cellular phenotype and need to determine if it is a result of CDK9 inhibition or a potential off-target effect, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Unexpected Phenotype Observed at High Concentration dose_response Perform Concentration-Response Experiment (e.g., 10 nM - 10 µM) start->dose_response western Assay for On-Target Modulation: Western Blot for p-RNA Pol II (Ser2), MYC, and MCL1 dose_response->western viability Assay for Cytotoxicity: Determine Cellular IC50 (e.g., Alamar Blue, CellTiter-Glo) dose_response->viability analysis Analyze Data: Correlate Phenotype with On-Target Modulation and IC50 western->analysis viability->analysis conclusion1 Conclusion: Phenotype correlates with on-target modulation and occurs at or near the cellular IC50. Likely ON-TARGET analysis->conclusion1 Strong Correlation conclusion2 Conclusion: On-target pathway is fully modulated at lower concentrations, but phenotype only appears or increases at much higher concentrations (>10x IC50). Possible OFF-TARGET analysis->conclusion2 Poor Correlation

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

Protocol 1: Western Blot for On-Target Engagement

This protocol verifies that this compound is engaging its intended target, CDK9, by measuring the phosphorylation of its downstream substrate, RNA Polymerase II.[2][3]

  • Cell Seeding: Plate cells (e.g., NCI-H929, OPM-2, SU-DHL-4) at a density that will not exceed 80% confluency by the end of the experiment.

  • Treatment: After allowing cells to adhere (if applicable), treat with a concentration range of this compound (e.g., 0, 50 nM, 250 nM, 1 µM) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Phospho-RNA Polymerase II (Ser2/Ser5)

      • c-Myc

      • Mcl-1

      • Cleaved PARP

      • β-actin (as a loading control)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A dose- and time-dependent decrease in p-RNA Pol II, c-Myc, and Mcl-1 levels confirms on-target activity.[2][3]

Protocol 2: Cell Viability Assay

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).

  • Cell Plating: Seed tumor cells in a 96-well plate in their respective growth medium supplemented with 10% fetal calf serum.[1] For suspension cells like OPM-2, a density of 5 x 10³ cells per well is recommended.[2]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. A typical range is 0.001 µM to 10 µM.[1] Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 96 hours (4 days).[1][3]

  • Viability Measurement: Assess cell viability using a suitable reagent.

    • Alamar Blue: Add Alamar Blue reagent and measure fluorescence according to the manufacturer's instructions.[3]

    • Crystal Violet: For adherent cells, stain with crystal violet.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a semi-log graph and use non-linear regression to determine the IC50 value.

Signaling Pathway Visualizations

G cluster_0 On-Target Pathway (Low Concentration) Enitociclib_low This compound (nM range) PTEFb P-TEFb Complex (CDK9/Cyclin T) Enitociclib_low->PTEFb Inhibits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates (Ser2) Transcription Transcriptional Elongation RNA_Pol_II->Transcription MYC_MCL1 MYC, MCL1 (Short half-life transcripts) Transcription->MYC_MCL1 Produces Apoptosis Apoptosis MYC_MCL1->Apoptosis Suppresses

Caption: On-target pathway of this compound at nanomolar concentrations.

G cluster_1 Off-Target Engagement (High Concentration) Enitociclib_high This compound (High nM to µM range) CDK9 CDK9 Enitociclib_high->CDK9 Strongly Inhibits CDK2 CDK2 Enitociclib_high->CDK2 Weakly Inhibits GSK3a GSK3α Enitociclib_high->GSK3a Weakly Inhibits IRAK1 IRAK1 Enitociclib_high->IRAK1 Weakly Inhibits On_Target_Effects On-Target Effects (Apoptosis) CDK9->On_Target_Effects Off_Target_Effects Potential Off-Target Effects (e.g., Cell Cycle Alterations, Other Signaling Pathways) CDK2->Off_Target_Effects GSK3a->Off_Target_Effects IRAK1->Off_Target_Effects

Caption: Conceptual diagram of potential off-target engagement at high concentrations.

References

(-)-Enitociclib stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and handling of (-)-Enitociclib. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.

Stability and Storage Best Practices

Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity.

Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsStore in a dry, dark environment.
4°CShort-term (days to weeks)For immediate use.
Stock Solution (in DMSO) -80°C1-2 years[1][2]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 year[1][2]Suitable for shorter-term storage.

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Solution Preparation and Stability

This compound is soluble in DMSO. For in vitro studies, a stock solution in DMSO can be prepared and further diluted in cell culture media. It is crucial to ensure the final DMSO concentration in the culture medium is not cytotoxic (typically <0.5%).

For in vivo applications, various formulations can be prepared. A common method involves preparing a stock solution in DMSO and then diluting it with a suitable vehicle, such as corn oil or a mixture of PEG300, Tween-80, and saline.[3]

Key Recommendations:

  • To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[1][2]

  • If precipitation occurs upon thawing or dilution, gentle warming and/or sonication can aid in redissolving the compound.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Review Protocol Review Protocol Inconsistent Results->Review Protocol Low Potency Low Potency Verify Concentration Verify Concentration Low Potency->Verify Concentration Precipitation Precipitation Assess Solubility Assess Solubility Precipitation->Assess Solubility New Aliquot New Aliquot Check Storage->New Aliquot Fresh Dilution Fresh Dilution Verify Concentration->Fresh Dilution Optimize Formulation Optimize Formulation Assess Solubility->Optimize Formulation Modify Protocol Modify Protocol Review Protocol->Modify Protocol

Caption: A logical workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has clumped. Is it still usable?

A1: Clumping can occur if the compound has been exposed to moisture. While it may still be usable, it is crucial to accurately weigh the compound and ensure complete dissolution. For critical experiments, using a fresh, non-clumped vial is recommended.

Q2: I observe precipitation of this compound in my cell culture medium. What should I do?

A2: Precipitation in aqueous media can occur if the final concentration of the compound exceeds its solubility limit or if the DMSO concentration is too low to maintain solubility.

  • Troubleshooting Steps:

    • Ensure your stock solution is fully dissolved before diluting.

    • Try lowering the final concentration of this compound in your experiment.

    • If possible for your experimental setup, slightly increasing the final DMSO concentration (while staying below cytotoxic levels) may help.

    • Consider using a different formulation for dilution if the issue persists.

Q3: My in vivo formulation is not stable. How can I improve it?

A3: For in vivo studies, the formulation is critical for drug delivery and efficacy. If you observe precipitation or phase separation:

  • Troubleshooting Steps:

    • Ensure all components of the vehicle are of high purity.

    • Prepare the formulation fresh on the day of use.

    • If using a suspension, ensure it is homogenous before administration.

    • Consider alternative solubilizing agents or vehicles compatible with your administration route.

Signaling Pathway

This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is critical for the release of Pol II from promoter-proximal pausing, allowing for transcriptional elongation of many genes, including key oncogenes like MYC and anti-apoptotic genes like MCL1. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a decrease in the transcription of these critical genes, ultimately inducing apoptosis in cancer cells.[1][4][5][6]

cluster_0 Upstream Regulation cluster_1 Mechanism of Action cluster_2 Downstream Effects CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb forms complex with CyclinT1 CyclinT1 CyclinT1->PTEFb PolII RNA Polymerase II PTEFb->PolII phosphorylates Enitociclib This compound Enitociclib->PTEFb inhibits pPolII Phosphorylated RNA Polymerase II PolII->pPolII Transcription Transcriptional Elongation pPolII->Transcription enables MYC MYC mRNA Transcription->MYC MCL1 MCL1 mRNA Transcription->MCL1 Apoptosis Apoptosis MYC->Apoptosis downregulation promotes MCL1->Apoptosis downregulation promotes

Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNA Polymerase II phosphorylation and subsequent gene transcription, leading to apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTT-based)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Downstream Targets

Objective: To assess the effect of this compound on the protein levels of downstream targets such as p-RNA Pol II, MYC, and MCL-1.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNA Pol II, anti-MYC, anti-MCL-1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

References

Technical Support Center: (-)-Enitociclib Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Enitociclib in animal models. The information is intended for scientists and drug development professionals to help anticipate and mitigate potential in-vivo challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for transcriptional elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, ultimately inducing apoptosis in cancer cells that are dependent on these proteins for survival.

Q2: What are the most common toxicities observed with CDK9 inhibitors in animal models?

A2: Based on preclinical studies of selective CDK9 inhibitors, the most common on-target toxicities can include:

  • Hematological Toxicity: Inhibition of Mcl-1 in neutrophils can lead to a decrease in their numbers. This is often manageable with intermittent dosing schedules.

  • Gastrointestinal Toxicity: Some CDK9 inhibitors have been associated with gastrointestinal issues, which may be due to the high expression of CDK9 in the gastrointestinal epithelium[1].

  • Body Weight Loss: Transient body weight loss has been observed in mice treated with this compound, with recovery typically occurring before the next dose in a weekly schedule[2].

Q3: What is a recommended starting dose and vehicle for this compound in mouse xenograft studies?

A3: Published studies have successfully used intravenous (i.v.) doses of 10 mg/kg and 15 mg/kg administered once weekly[2][3]. The choice of dose may depend on the tumor model and tolerability. A common vehicle for i.v. administration is a mixture of PEG400, ethanol, and water. Specific formulations from studies include 60% PEG400, 10% ethanol, and 30% water, or 30% PEG400, 10% ethanol, and 60% water[2].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15%) On-target toxicity of this compound.• Monitor body weight closely, at least twice weekly.• Consider reducing the dose to the next lower effective level (e.g., from 15 mg/kg to 10 mg/kg).• Ensure the animal has easy access to food and water; consider providing supplemental nutrition.• A study noted a maximum body weight change of -12.5% at 15 mg/kg, with recovery before the next weekly dose.
Signs of Neutropenia (e.g., increased susceptibility to infection) On-target inhibition of Mcl-1 in neutrophils.• The once-weekly dosing schedule is designed to allow for neutrophil recovery.• If severe neutropenia is suspected, consider increasing the dosing interval (e.g., to every 10 days).• In clinical settings with other CDK9 inhibitors, neutropenia has been managed with granulocyte colony-stimulating factor (G-CSF). While not standard in preclinical studies, it could be considered in specific cases after consulting with a veterinarian.
Gastrointestinal Distress (e.g., diarrhea, poor appetite) On-target effect in the gastrointestinal epithelium.• Monitor for signs of gastrointestinal distress.• Ensure proper hydration of the animals.• If symptoms are severe, consider reducing the dose of this compound.• Combination therapy with another agent might allow for a lower, better-tolerated dose of this compound.
Poor Solubility of this compound in Vehicle Improper formulation technique.• Ensure the use of fresh, high-quality solvents.• Follow a clear protocol for solubilization. For example, first, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO before adding it to the aqueous vehicle components.• Gentle warming and vortexing can aid in dissolution.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a SU-DHL-10 Xenograft Mouse Model

Treatment Group Dose (mg/kg) Schedule Tumor Growth Inhibition (T/C Ratio) Maximum Body Weight Change Reference
This compound10Once weekly, i.v.0.19 (Day 16)Not specified
This compound15Once weekly, i.v.0.005 (Day 16)-12.5%

Table 2: this compound Formulations in Preclinical Studies

Vehicle Composition Animal Model Tumor Model Reference
60% PEG400, 10% ethanol, waterSCID MiceSU-DHL-10
30% PEG400, 10% ethanol, waterSCID MiceSU-DHL-10
80% PEG400SCID/Beige MiceJJN-3
60% PEG400, 10% ethanol, 30% waterNOD/SCID MiceOPM-2
30% PEG400, 10% ethanol, 60% waterNOD/SCID MiceNCI-H929

Experimental Protocols

Protocol 1: Administration of this compound in a SU-DHL-10 Xenograft Mouse Model

  • Animal Model: 6-8 week old female C.B-17 SCID mice.

  • Tumor Inoculation: 10 x 10^6 SU-DHL-10 cells were inoculated subcutaneously.

  • Treatment Initiation: Treatment began when tumor volumes reached 63-104 mm³.

  • Drug Formulation:

    • For 10 mg/kg dose: this compound in 60% PEG400, 10% ethanol, water.

    • For 15 mg/kg dose: this compound in 30% PEG400, 10% ethanol, water.

  • Administration: Intravenous (i.v.) injection, once weekly for 3 weeks.

  • Monitoring: Tumor volumes and body weights were measured regularly.

Protocol 2: Administration of this compound in a JJN-3 Xenograft Mouse Model

  • Animal Model: Severe combined immunodeficiency disease (SCID)/Beige mice.

  • Tumor Inoculation: 5.0 x 10^6 JJN-3 cells in 0.1-mL 50% Matrigel suspension were injected subcutaneously.

  • Drug Formulation: this compound in 80% PEG400.

  • Administration: 15 mg/kg administered intravenously (i.v.) once per week.

  • Monitoring: Animal health and tumor growth were monitored.

Visualizations

Enitociclib_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Enitociclib This compound Enitociclib->PTEFb Inhibits cluster_nucleus cluster_nucleus pRNAPII Phosphorylated RNAPII (Ser2-P) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription DNA DNA mRNA mRNA transcripts (e.g., MYC, MCL1) mRNA_out mRNA Transcription->mRNA Leads to Ribosome Ribosome mRNA_out->Ribosome Protein Anti-apoptotic Proteins (e.g., MYC, MCL1) Ribosome->Protein Translation Apoptosis Apoptosis Protein->Apoptosis Inhibits Survival Cell Survival Protein->Survival Promotes

Caption: this compound inhibits the CDK9/P-TEFb complex, blocking transcriptional elongation and reducing the production of key survival proteins, leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Formulation This compound Formulation (e.g., PEG400/Ethanol/Water) Randomization->Formulation Administration Intravenous Administration (Once Weekly) Formulation->Administration Monitoring Monitor Body Weight & Tumor Volume Administration->Monitoring PD_Analysis Pharmacodynamic Analysis (Optional: Tumor Biopsy) Administration->PD_Analysis Efficacy Efficacy Assessment (Tumor Growth Inhibition) Monitoring->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Monitoring->Toxicity

Caption: General experimental workflow for evaluating this compound efficacy and toxicity in a xenograft mouse model.

References

Adjusting (-)-Enitociclib treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Enitociclib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound blocks the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII).[2][3] This action leads to a decrease in the transcription of short-lived anti-apoptotic proteins and key oncogenes, such as MYC and MCL-1, ultimately inducing apoptosis in cancer cells.[3]

Q2: What is a typical starting point for determining the optimal treatment duration of this compound in vitro?

A2: The optimal treatment duration for this compound in vitro is cell-line dependent and should be determined empirically. However, based on preclinical studies, a common starting point is a 96-hour incubation period for cell viability assays. For mechanistic studies, such as analyzing protein expression changes via Western blot, significant effects on downstream targets like MCL-1 and cleavage of PARP and caspase-3 can be observed as early as 6 hours after treatment. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, 72, and 96 hours) to determine the optimal duration for your specific cell line and experimental endpoint.

Q3: How does the in vivo dosing schedule of this compound inform the design of my experiments?

A3: In vivo studies in mouse xenograft models have demonstrated that intermittent, once-weekly intravenous (i.v.) administration of this compound is effective in controlling tumor growth and can lead to complete tumor regression. This intermittent dosing strategy is designed to provide a therapeutic window, allowing for the recovery of normal cells, such as neutrophils, before the next dose. When designing in vivo experiments, a once-weekly dosing schedule of 10-15 mg/kg can be a good starting point, as this has shown efficacy in preclinical models.

Q4: What are the key biomarkers to monitor to assess the response to this compound treatment?

A4: To assess the pharmacodynamic response to this compound, it is recommended to monitor the following biomarkers:

  • Direct Target Engagement: Phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPII Ser2). A decrease in p-RNAPII Ser2 indicates direct inhibition of CDK9.

  • Downstream Target Modulation: Levels of short-lived mRNA transcripts and proteins such as MYC and MCL-1. A significant decrease in these oncoproteins is a key indicator of this compound activity.

  • Apoptosis Induction: Cleavage of caspase-3 and PARP, which are markers of apoptosis.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity and minimize evaporation in the inner wells.

  • Possible Cause: Suboptimal drug concentration range.

    • Solution: Perform a broad-range dose-response curve in your initial experiments to identify the IC50. Subsequent experiments can then use a more focused concentration range around the IC50.

Issue 2: No significant decrease in MYC or MCL-1 protein levels after treatment.

  • Possible Cause: Insufficient treatment duration.

    • Solution: While effects can be seen as early as 6 hours, some cell lines may require longer exposure. Perform a time-course experiment to determine the optimal time point for observing maximal protein downregulation.

  • Possible Cause: Inefficient cell lysis or protein extraction.

    • Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by vortexing and incubating on ice.

  • Possible Cause: The chosen cell line may be resistant to this compound.

    • Solution: Confirm the expression of CDK9 in your cell line. Consider testing a panel of cell lines to identify a sensitive model. Mechanisms of resistance to CDK inhibitors can include alterations in the cell cycle machinery or activation of bypass signaling pathways.

Issue 3: Inconsistent tumor growth inhibition in in vivo studies.

  • Possible Cause: Variability in tumor implantation and size at the start of treatment.

    • Solution: Ensure consistent subcutaneous or orthotopic implantation techniques. Randomize animals into treatment groups only after tumors have reached a palpable and uniform size.

  • Possible Cause: Issues with drug formulation or administration.

    • Solution: Prepare fresh drug formulations for each administration. Ensure accurate intravenous injection technique to deliver the full dose.

  • Possible Cause: The tumor model may have intrinsic resistance.

    • Solution: Analyze the molecular characteristics of your xenograft model. Overexpression of anti-apoptotic proteins or activation of alternative survival pathways could contribute to resistance.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (nM)Reference
MOLM-13Acute Myeloid LeukemiaNot Specified29
MM1.SMultiple Myeloma9636-78
NCI-H929Multiple Myeloma9636-78
OPM-2Multiple Myeloma9636-78
U266B1Multiple Myeloma9636-78
SU-DHL-4Diffuse Large B-cell LymphomaNot Specified43-152
SU-DHL-10Diffuse Large B-cell LymphomaNot Specified43-152
MCL and DLBCL cell linesMantle Cell and Diffuse Large B-cell LymphomaNot Specified32-172

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing ScheduleTreatment DurationOutcomeReference
OPM-2Multiple Myeloma15 mg/kg, i.v., once weeklyNot SpecifiedReduced tumor volume and prolonged survival
SU-DHL-10Diffuse Large B-cell Lymphoma15 mg/kg, i.v., once weekly3 weeksComplete tumor regression

Experimental Protocols

1. Cell Viability Assay (Alamar Blue Method)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate for 4-6 hours, protected from light.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Downstream Target Modulation

  • Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 6, 12, or 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII Ser2, MYC, MCL-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Enitociclib_Signaling_Pathway cluster_0 Cell Nucleus Enitociclib This compound CDK9 CDK9 Enitociclib->CDK9 Inhibition PTEFb P-TEFb Complex CDK9->PTEFb Forms RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII p-RNAPII (Ser2) DNA DNA pRNAPII->DNA Initiates Transcription Elongation mRNA mRNA Transcripts (MYC, MCL-1) DNA->mRNA Transcription Proteins Oncogenic & Anti-apoptotic Proteins (MYC, MCL-1) mRNA->Proteins Translation Apoptosis Apoptosis Proteins->Apoptosis Inhibition

Caption: this compound inhibits CDK9, leading to reduced transcription of oncogenes and induction of apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis A 1. Cell Culture & Treatment with this compound B 2. Cell Viability Assay (e.g., Alamar Blue) A->B C 3. Cell Lysis & Protein Quantification A->C E 5. Data Analysis (IC50, Protein Levels) B->E D 4. Western Blotting C->D D->E F 1. Tumor Model Establishment (Xenograft) G 2. Treatment with this compound (e.g., i.v., once weekly) F->G H 3. Monitor Tumor Growth & Animal Health G->H I 4. Pharmacodynamic Analysis (Biomarker Assessment) G->I J 5. Data Analysis (Tumor Growth Inhibition) H->J I->J

Caption: Workflow for evaluating this compound efficacy in vitro and in vivo.

Troubleshooting_Logic cluster_protocol Protocol Review cluster_reagents Reagent & Cell Line Check cluster_resistance Investigate Resistance start Unexpected Result (e.g., No Efficacy) p1 Check Drug Concentration & Purity start->p1 p2 Verify Treatment Duration & Schedule start->p2 p3 Confirm Assay Procedure start->p3 r1 Validate Cell Line (Identity, CDK9 Expression) p1->r1 p2->r1 r2 Test Reagent Activity (e.g., Antibodies) p3->r2 res1 Analyze Expression of Resistance Markers r1->res1 res2 Evaluate Bypass Signaling Pathways r2->res2 end Resolution res1->end res2->end

Caption: A logical approach to troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Validating Antibody Specificity for (-)-Enitociclib Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating antibodies against the target proteins of (-)-Enitociclib. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the specificity and reliability of your antibodies.

Introduction to this compound and its Targets

This compound (also known as BAY 1251152) is a potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2] P-TEFb, a heterodimer of CDK9 and a regulatory cyclin partner (primarily Cyclin T1), plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[3][4] By inhibiting CDK9, Enitociclib prevents this phosphorylation, leading to the transcriptional repression of short-lived anti-apoptotic proteins (like Mcl-1) and oncoproteins (like MYC), ultimately inducing apoptosis in cancer cells.[2][5][6]

Accurate validation of antibodies against CDK9 and Cyclin T1 is critical for studying the mechanism of action of Enitociclib and monitoring its pharmacodynamic effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound for antibody validation?

The primary targets are the components of the P-TEFb complex:

  • Cyclin-dependent kinase 9 (CDK9)

  • Cyclin T1

Q2: What is the first step I should take to validate a new antibody for CDK9 or Cyclin T1?

Western blotting (WB) is a common and recommended first step to determine an antibody's specificity.[7] A successful validation by WB will show a distinct band at the expected molecular weight for the target protein in a positive control cell lysate, with no signal in a negative control.[7][8]

Q3: What are the expected molecular weights for CDK9 and Cyclin T1 in a Western Blot?

It is crucial to know the expected molecular weight of your target protein. However, be aware that post-translational modifications or splice variants can affect a protein's migration in SDS-PAGE.[9]

Target ProteinExpected Molecular Weight(s)Notes
CDK9 ~42 kDa and ~55 kDaCDK9 has two main isoforms; the 42 kDa isoform is typically more abundant.[10]
Cyclin T1 ~85 kDaDegraded forms may appear at lower molecular weights (~60-70 kDa).[11]

Q4: Which cell lines are recommended as positive or negative controls for CDK9 and Cyclin T1 antibody validation?

Using positive and negative controls is essential for proper antibody validation.[7]

  • Positive Controls : Cell lines known to express the target protein. For CDK9 and Cyclin T1, which are broadly expressed, many human cell lines can serve as positive controls. Examples include:

    • HeLa[3][11]

    • HEK293[11]

    • Jurkat[11]

    • MOLM13[1]

    • NCI-H929 and OPM-2 (Multiple Myeloma lines)[5]

  • Negative Controls : The gold standard for a negative control is a cell line or tissue where the target gene has been knocked out (KO) or knocked down (KD) using techniques like CRISPR or siRNA.[7][12] If the antibody is specific, the signal will be absent in KO cells or significantly reduced in KD cells.[13]

Q5: How can this compound treatment be used to validate a pharmacodynamic antibody?

Treatment with Enitociclib inhibits CDK9 kinase activity, which in turn blocks the phosphorylation of RNA Polymerase II at Serine 2 (Ser2). A phospho-specific antibody for RNA Pol II (pSer2) can be used to demonstrate the drug's on-target effect. A dose- and time-dependent decrease in the pSer2 signal upon Enitociclib treatment would confirm the drug's activity and validate the antibody for pharmacodynamic studies.[5][6]

Signaling Pathway Diagram

Enitociclib_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 CycT1 Cyclin T1 RNAPII RNA Polymerase II (CTD) CDK9->RNAPII Phosphorylation CycT1->RNAPII Phosphorylation Enitociclib This compound Enitociclib->CDK9 Inhibition pRNAPII Phospho-RNA Pol II (pSer2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Genes MYC, MCL1, etc. Transcription->Genes

Caption: Mechanism of action of this compound.

Troubleshooting Guides

Western Blotting (WB)
ProblemPossible CauseRecommended Solution
No or Weak Signal Low Target Protein Expression: The cell or tissue type does not express enough protein.[14][15]• Use a known positive control cell lysate to confirm the experimental setup.• Increase the amount of protein loaded onto the gel (30-100 µg).[15]• Enrich for the target protein via immunoprecipitation (IP) before running the WB.[14]
Insufficient Antibody Concentration: The primary or secondary antibody concentration is too low.[14][16]• Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Poor Protein Transfer: Proteins did not transfer efficiently from the gel to the membrane.[16]• Confirm transfer by staining the membrane with Ponceau S after transfer.[16]• Ensure no air bubbles are trapped between the gel and membrane.[14]
Inactive Antibody: The antibody has lost activity due to improper storage or reuse.[14][15]• Use a fresh dilution of the antibody for each experiment.[15]• Test antibody activity with a dot blot.[14]
High Background or Non-specific Bands Antibody Concentration Too High: Excess antibody can bind non-specifically.[16]• Reduce the concentration of the primary and/or secondary antibody.[16]
Inadequate Blocking: The blocking step was insufficient to prevent non-specific binding.[16]• Increase the blocking time and/or use a different blocking agent (e.g., switch from 5% non-fat milk to 5% BSA, or vice-versa).[15][16]
Insufficient Washing: Unbound antibodies were not adequately washed away.• Increase the number and duration of wash steps.[16]
Protein Degradation: Sample preparation did not adequately prevent protein breakdown.• Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[15]
Immunoprecipitation (IP)
ProblemPossible CauseRecommended Solution
Low or No Target Protein Detected Antibody Not Suitable for IP: Not all antibodies that work in WB will work in IP, as IP detects the protein in its native state.[8][12]• Check the antibody's datasheet to confirm it has been validated for IP. Polyclonal antibodies often perform better than monoclonals in IP.[17]
Low Target Protein Expression: The amount of target protein in the lysate is below the detection limit.[9][18]• Confirm protein expression in your input lysate via Western Blot.[9]• Increase the amount of starting cell lysate.[17][18]
Inefficient Antibody-Bead Binding: The protein A/G beads are not compatible with the antibody's host species or isotype.[9][19]• Ensure your beads (e.g., Protein A, Protein G) have a high affinity for your antibody's isotype.[9][17]
High Background / Non-specific Binding Non-specific Binding to Beads: Proteins in the lysate are binding directly to the beads.[9]• Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the antibody.[9][17]
Non-specific Binding to Antibody: The antibody is binding to off-target proteins, or too much antibody is being used.[17]• Use an isotype control (an antibody of the same isotype and from the same host species that is not specific to your target) to assess non-specific binding.[9]• Reduce the amount of primary antibody used.[17]
Insufficient Washing: Non-specifically bound proteins are not washed away.• Increase the number and stringency of wash steps.[17]
Antibody Eluting with Protein: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are eluted and detected by the secondary antibody in the subsequent WB.• Use a light-chain specific secondary antibody for the WB if your protein of interest is not near 25 kDa.[9]• Consider cross-linking the antibody to the beads before incubation with the lysate.[18]

Experimental Protocols & Workflows

A crucial component of antibody validation is the use of standardized, robust protocols. Below are generalized workflows and protocols for key validation experiments.

Antibody Validation Workflow using Western Blot

Caption: Standard workflow for antibody validation by Western Blot.

Protocol: Western Blotting

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CDK9 or anti-Cyclin T1) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.

  • Analysis: Check for a single band at the expected molecular weight in the positive control lane and its absence in the negative control lane.

Antibody Validation Workflow using Immunoprecipitation

Caption: Standard workflow for antibody validation by Immunoprecipitation.

Protocol: Immunoprecipitation

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-Clearing: Centrifuge the lysate to pellet debris. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.[9] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Antibody Incubation: Add the primary antibody (for the experiment) or an isotype control antibody (for the negative control) to the pre-cleared lysate.[9] Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western Blotting using an antibody against the target protein. A specific antibody should show a band in the IP lane but not in the isotype control lane.

References

Validation & Comparative

A Comparative Analysis of (-)-Enitociclib and Dinaciclib as CDK9 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a compelling target for drug development. This guide provides an objective comparison of two prominent CDK9 inhibitors: (-)-Enitociclib, a selective CDK9 inhibitor, and Dinaciclib, a multi-kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available preclinical data.

Mechanism of Action and Kinase Selectivity

This compound is a potent and highly selective inhibitor of CDK9.[1] It primarily targets the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), which plays a pivotal role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2).[1][2] This phosphorylation event is crucial for the release of paused RNAPII and subsequent transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes like MYC and MCL-1.[2][3] By selectively inhibiting CDK9, this compound effectively downregulates the transcription of these key survival genes, leading to apoptosis in cancer cells.

Dinaciclib, in contrast, is a multi-targeted CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9. Its broader activity profile means it impacts not only transcription (via CDK9 inhibition) but also cell cycle progression (via CDK1 and CDK2 inhibition). The inhibition of CDK1 and CDK2 can lead to cell cycle arrest and a phenomenon known as "anaphase catastrophe," a form of mitotic cell death.

Biochemical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Dinaciclib against various cyclin-dependent kinases, highlighting their distinct selectivity profiles.

KinaseThis compound IC50 (nM)Dinaciclib IC50 (nM)
CDK934
CDK1>150 (over 50-fold selective)3
CDK23601
CDK5Not specified1

Cellular and In Vivo Anti-Tumor Activity

Both this compound and Dinaciclib have demonstrated significant anti-tumor activity in a range of preclinical models.

Cell-Based Assay Performance

The anti-proliferative activity of both inhibitors has been evaluated in various cancer cell lines. The following table presents a selection of reported IC50 or GI50 values from cell viability assays.

Cell Line (Cancer Type)This compound IC50 (nM)Dinaciclib IC50 (nM)
MOLM13 (AML)29Not specified
Multiple Myeloma Cell Lines36 - 78Not specified
Lymphoma Cell Lines43 - 152Not specified
Mantle Cell Lymphoma32 - 172Not specified
Ovarian Cancer Cell LinesNot specified13.8 - 123.5
Pancreatic Cancer Cell LinesNot specifiedEffective in reducing growth
Lung Cancer Cell LinesNot specifiedIC50 range: 50 - 1400
In Vivo Efficacy in Xenograft Models

Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of both compounds.

Xenograft ModelTreatment and DosageKey Findings
This compound
SU-DHL-10 (Lymphoma)10 mg/kg, i.v., once weeklyTumor growth control.
15 mg/kg, i.v., once weeklyComplete tumor regression.
JJN-3, NCI-H929, OPM-2 (Multiple Myeloma)15 mg/kg, i.v., once weeklyReduced tumor volumes and prolonged survival.
Dinaciclib
Pancreatic Cancer (Subcutaneous)40 mg/kg, i.p., twice weeklySignificantly reduced tumor growth.
Pancreatic Cancer (Orthotopic, with Gemcitabine)40 mg/kg, i.p., twice weeklySignificantly more effective than either agent alone.
Pancreatic Cancer (Orthotopic, with MK-2206)20 mg/kg, i.p., three times a weekDramatically blocked tumor growth (90-93% inhibition) and reduced metastases.
Ovarian CancerNot specifiedShowed anti-tumor activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Signaling Pathway of CDK9 Inhibition

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_cdk9 CDK9 Activity cluster_outcome Cellular Outcome RNAPII RNA Polymerase II p_RNAPII p-Ser2-RNAPII (Elongating) Promoter Promoter RNAPII->Promoter Binds Gene Gene (e.g., MYC, MCL-1) p_RNAPII->Gene Elongation Promoter->RNAPII Pause mRNA mRNA Gene->mRNA Transcription Protein Oncogenic Proteins mRNA->Protein Translation Apoptosis Apoptosis Protein->Apoptosis Inhibition of Anti-apoptotic Proteins CDK9_CyclinT CDK9/Cyclin T (P-TEFb) CDK9_CyclinT->RNAPII Phosphorylates Ser2 Enitociclib This compound Enitociclib->CDK9_CyclinT Dinaciclib Dinaciclib Dinaciclib->CDK9_CyclinT

Caption: CDK9 signaling pathway and points of inhibition by this compound and Dinaciclib.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start: Prepare Reagents reagents Recombinant CDK9/Cyclin T ATP Substrate Peptide Inhibitor (Enitociclib or Dinaciclib) start->reagents plate Add reagents to 384-well plate reagents->plate incubate Incubate at room temperature plate->incubate detect Add detection reagent (e.g., ADP-Glo) incubate->detect read Read luminescence on plate reader detect->read analyze Analyze data and calculate IC50 read->analyze end End: Determine Inhibitor Potency analyze->end

Caption: A generalized workflow for determining the IC50 of CDK9 inhibitors.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Assay_Workflow start Start: Cell Seeding seed Seed cancer cells in 96-well plate and allow to adhere overnight start->seed treat Treat cells with serial dilutions of inhibitor (or vehicle control) seed->treat incubate_cells Incubate for 72-96 hours treat->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze end End: Determine Cellular Potency analyze->end

References

Validating (-)-Enitociclib's On-Target Effects: A Comparative Guide to Genetic Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Enitociclib, a selective CDK9 inhibitor, with genetic knockdown approaches for validating its on-target effects. By examining experimental data and detailed protocols, this guide offers a framework for researchers to assess the specificity and efficacy of this compound in their own studies.

This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Its mechanism of action involves the suppression of RNA Polymerase II (RNAPII) phosphorylation at serine 2, leading to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL1, ultimately inducing apoptosis in cancer cells.[1][4] Genetic methods, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), provide the gold standard for validating the on-target effects of a pharmacological inhibitor by directly reducing the expression of the target protein.

Performance Comparison: this compound vs. Genetic Controls

To objectively assess the on-target efficacy of this compound, its pharmacological effects are compared with the outcomes of genetic knockdown of its primary target, CDK9, and its secondary, less potent target, CDK2. The following tables summarize key quantitative data from studies on this compound and from representative studies using siRNA to knockdown CDK9 or CDK2.

Table 1: On-Target Effects on CDK9-Mediated Transcription

ParameterThis compoundCDK9 siRNAAlternative CDK9 Inhibitors (Atuveciclib, KB-0742)
Cell Line(s) SU-DHL-4, SU-DHL-10, OPM-2, NCI-H929Not directly compared in the same studySU-DHL-4, SU-DHL-10
p-RNAPII (Ser2) Inhibition >50% reduction with 0.25 µM in SU-DHL-4 cells, sustained for 48 hours.Not directly compared in the same studyAtuveciclib: ~50% reduction for up to 48 hours. KB-0742: ~50% reduction for up to 12 hours.
MYC mRNA Depletion ~75% inhibition for 16-48 hours in SU-DHL-10 cells.Not directly compared in the same studyAtuveciclib & KB-0742: ~50% depletion for up to 16 hours.
MCL1 mRNA Depletion ~75% inhibition for 16-48 hours in SU-DHL-10 cells.Not directly compared in the same studyAtuveciclib & KB-0742: ~50% depletion for up to 16 hours.
MYC Protein Depletion Sustained depletion for 48 hours in SU-DHL-10 cells.Not directly compared in the same studyAtuveciclib: Sustained depletion for 48 hours. KB-0742: Less sustained depletion.
MCL1 Protein Depletion Sustained depletion for 48 hours in SU-DHL-10 cells.Not directly compared in the same studyAtuveciclib: Sustained depletion for 48 hours. KB-0742: Less sustained depletion.
Induction of Apoptosis (Cleaved PARP) 3- to 5-fold increase in SU-DHL-10 cells.Not directly compared in the same studyAtuveciclib: 3- to 5-fold increase. KB-0742: No significant effect.

Table 2: Effects on Cell Viability and Proliferation

ParameterThis compoundCDK9 siRNACDK2 siRNA
Cell Line(s) OPM-2, NCI-H929, MM1.S, U266B1Not directly compared in the same studyVarious human cancer cell lines
IC50 (Cell Viability) 36-78 nM in multiple myeloma cell lines.Not applicableNot applicable
Cell Cycle Arrest Not explicitly detailedNot directly compared in the same studyG0/G1 phase arrest.
Inhibition of Proliferation Concentration-dependent decrease in cell viability.Significant inhibition of cell proliferation.Inhibition of cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Western Blot Analysis of CDK9 Signaling Pathway

This protocol is for assessing the protein levels of p-RNAPII (Ser2), MYC, MCL1, and cleaved PARP following treatment with this compound or CDK9 siRNA.

a. Cell Lysis:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or transfect with CDK9 siRNA for the indicated times.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

b. SDS-PAGE and Electrotransfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-RNAPII (Ser2), MYC, MCL1, cleaved PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify band intensities using densitometry software.

siRNA Transfection and Cell Viability Assay

This protocol outlines the procedure for knocking down CDK9 or CDK2 expression using siRNA and subsequently measuring cell viability.

a. siRNA Transfection:

  • Seed cells in a 6-well or 96-well plate to achieve 30-50% confluency at the time of transfection.

  • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the siRNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

  • Add the siRNA-lipid complexes to the cells and incubate for the desired period (typically 48-72 hours).

b. Cell Viability Assay (e.g., AlamarBlue or MTT):

  • After the incubation period, add the viability reagent (e.g., AlamarBlue or MTT) to each well.

  • Incubate for the recommended time according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the control (e.g., non-targeting siRNA).

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and the experimental workflow for its validation.

cluster_0 CDK9-Mediated Transcription cluster_1 Points of Intervention CDK9 CDK9 P-TEFb P-TEFb CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNAPII RNAPII P-TEFb->RNAPII Phosphorylation p-RNAPII (Ser2) p-RNAPII (Ser2) RNAPII->p-RNAPII (Ser2) Transcription Elongation Transcription Elongation p-RNAPII (Ser2)->Transcription Elongation MYC/MCL1 mRNA MYC/MCL1 mRNA Transcription Elongation->MYC/MCL1 mRNA MYC/MCL1 Protein MYC/MCL1 Protein MYC/MCL1 mRNA->MYC/MCL1 Protein Apoptosis Apoptosis MYC/MCL1 Protein->Apoptosis Inhibition of Enitociclib Enitociclib Enitociclib->P-TEFb Inhibits Kinase Activity CDK9 siRNA CDK9 siRNA CDK9 siRNA->CDK9 Prevents Synthesis

Caption: CDK9 signaling pathway and points of intervention by this compound and CDK9 siRNA.

cluster_0 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation This compound or siRNA Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Western Blot Western Blot Endpoint Assays->Western Blot Protein Levels Viability Assay Viability Assay Endpoint Assays->Viability Assay Cell Health Data Analysis Data Analysis Western Blot->Data Analysis Viability Assay->Data Analysis

Caption: Workflow for comparing this compound and siRNA effects.

Conclusion

The data presented in this guide demonstrate that this compound effectively phenocopies the effects of genetic knockdown of CDK9, providing strong evidence for its on-target activity. The observed reduction in RNAPII phosphorylation, subsequent depletion of MYC and MCL1, and induction of apoptosis are consistent with the known functions of CDK9. For researchers investigating CDK9-dependent processes, this compound serves as a valuable and specific chemical probe. The provided protocols and diagrams offer a practical resource for designing and executing experiments to validate these on-target effects in various cellular contexts.

References

Synergistic Potential of (-)-Enitociclib and Venetoclax in Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of combining the selective CDK9 inhibitor, (-)-enitociclib, with the BCL-2 inhibitor, venetoclax (B612062), for the treatment of multiple myeloma (MM). The information presented is based on preclinical data from in vitro studies on human multiple myeloma cell lines.

Introduction

Multiple myeloma remains a challenging hematological malignancy. A key survival mechanism for MM cells is the dysregulation of apoptosis, often through the overexpression of anti-apoptotic proteins like BCL-2 and MCL-1. Venetoclax, a potent BCL-2 inhibitor, has shown efficacy in some MM patients, particularly those with the t(11;14) translocation. However, resistance, often mediated by the overexpression of other anti-apoptotic proteins such as MCL-1, is a significant clinical hurdle.

This compound is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 leads to the transcriptional downregulation of short-lived oncoproteins, including the critical anti-apoptotic protein MCL-1 and the oncogene MYC. The targeted downregulation of MCL-1 by enitociclib (B605923) provides a strong rationale for its combination with venetoclax to overcome MCL-1-mediated resistance and enhance apoptotic cell death in MM cells.

Performance Comparison: Combination Therapy vs. Monotherapy

Preclinical studies have evaluated the efficacy of this compound as a single agent and in combination with venetoclax in a panel of human multiple myeloma cell lines.

Single-Agent Activity of this compound

This compound has demonstrated potent single-agent cytotoxic activity against various MM cell lines. The half-maximal inhibitory concentrations (IC50) after 96 hours of exposure are summarized in the table below.

Cell LineIC50 (nM)
MM.1S78
NCI-H92936
OPM-242
U266B155

Data sourced from preclinical studies investigating enitociclib in multiple myeloma cell lines.

Synergistic Activity with Venetoclax

The combination of this compound and venetoclax has been assessed for synergistic, additive, or antagonistic effects across a panel of MM cell lines. Utilizing the Zero Interaction Potency (ZIP) model with SynergyFinder software, the interaction between the two drugs was quantified. In contrast to initial reports from conference abstracts, peer-reviewed publications indicate that the combination generally results in an additive effect.

Cell LineInteraction ProfileOverall Synergy Score (ZIP Model)
MM.1SAdditive< 10
NCI-H929Additive< 10
OPM-2Additive< 10
U266B1Additive< 10

A synergy score greater than 10 is typically considered synergistic. The reported scores of less than 10 suggest a modest additive effect for the combination across the tested cell lines.[1]

Mechanism of Action: A Dual-Pronged Apoptotic Assault

The combination of this compound and venetoclax targets two critical nodes in the apoptotic pathway, leading to enhanced cancer cell death.

Enitociclib_Venetoclax_MoA cluster_Enitociclib This compound Action cluster_Venetoclax Venetoclax Action cluster_Apoptosis Apoptosis Induction Enitociclib This compound CDK9 CDK9 Enitociclib->CDK9 Inhibits PTEFb P-TEFb RNA_Pol_II RNA Pol II Transcription PTEFb->RNA_Pol_II Activates MCL1_mRNA MCL1 mRNA RNA_Pol_II->MCL1_mRNA Transcribes MYC_mRNA MYC mRNA RNA_Pol_II->MYC_mRNA Transcribes MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translates MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translates BCL2 BCL-2 Protein Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) MCL1_Protein->Pro_Apoptotic Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits BCL2->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Experimental_Workflow cluster_Cell_Culture Cell Culture & Plating cluster_Treatment Drug Treatment cluster_Viability_Assay Cell Viability Measurement cluster_Data_Analysis Data Analysis Start MM Cell Lines (MM.1S, NCI-H929, OPM-2, U266B1) Plate_Cells Plate cells in 96-well plates Start->Plate_Cells Add_Drugs Add single agents and combinations to wells Plate_Cells->Add_Drugs Prepare_Drugs Prepare serial dilutions of This compound & Venetoclax Prepare_Drugs->Add_Drugs Incubate_96h Incubate for 96 hours Add_Drugs->Incubate_96h Add_Alamar Add Alamar Blue reagent Incubate_96h->Add_Alamar Incubate_4h Incubate for 4 hours Add_Alamar->Incubate_4h Read_Fluorescence Read fluorescence (560 nm ex / 590 nm em) Incubate_4h->Read_Fluorescence Calculate_Viability Calculate % Cell Viability (Normalized to control) Read_Fluorescence->Calculate_Viability Synergy_Analysis SynergyFinder Software (ZIP Model) Calculate_Viability->Synergy_Analysis Output Generate IC50 values & Synergy Scores Synergy_Analysis->Output

References

Efficacy of (-)-Enitociclib in BTK Inhibitor-Resistant Mantle Cell Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of Bruton's tyrosine kinase (BTK) inhibitors has significantly improved outcomes for patients with relapsed or refractory (R/R) mantle cell lymphoma (MCL). However, a growing challenge is the development of resistance to these therapies, necessitating novel treatment strategies. (-)-Enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, has shown promise in overcoming resistance to both BTK inhibitors and CAR-T therapy in MCL.[1][2] This guide provides a detailed comparison of this compound's efficacy with alternative treatments for BTK inhibitor-resistant MCL, supported by preclinical and clinical data.

Mechanism of Action: Targeting Transcriptional Addiction

MCL, particularly in the resistant setting, often exhibits transcriptomic reprogramming and an enrichment of MYC-targets.[2] CDK9 is a critical component of the positive transcription elongation factor-b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation of key oncogenes, including MYC and MCL-1.[3][4][5]

This compound selectively inhibits CDK9, leading to:

  • Inhibition of CDK9 and RNA Polymerase II phosphorylation.[1][2]

  • Reduced expression of short-lived oncoproteins like c-MYC, MCL-1, and cyclin D1.[1][2][4]

  • Induction of caspase-3-dependent apoptosis in lymphoma cells.[1][2]

By shutting down this transcriptional machinery, this compound can effectively target the survival mechanisms of resistant MCL cells.

Enitociclib_Mechanism_of_Action cluster_1 Transcriptional Machinery cluster_2 Downstream Effects CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates (Ser2) Apoptosis Apoptosis CyclinT Cyclin T mRNA mRNA Transcript (MYC, MCL-1, Cyclin D1) RNAPII->mRNA Transcription DNA DNA Template Oncoproteins Oncogenic Proteins (c-MYC, MCL-1, Cyclin D1) mRNA->Oncoproteins Translation Proliferation Cell Proliferation & Survival Oncoproteins->Proliferation Proliferation->Apoptosis Suppresses Enitociclib (B605923) This compound Enitociclib->CDK9 Inhibits Experimental_Workflow start BTKi-Resistant MCL Patient Sample pdx Establish Patient-Derived Xenograft (PDX) in Mice start->pdx treatment Treatment Groups: - this compound - Vehicle Control pdx->treatment measurement Measure Tumor Volume & Mouse Survival treatment->measurement analysis Analyze Tumor Tissue: - Western Blot (pCDK9, MYC) - IHC/Apoptosis Assays treatment->analysis outcome Evaluate Efficacy & Mechanism of Action measurement->outcome analysis->outcome

References

Comparative Analysis of (-)-Enitociclib and Atuveciclib on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors, (-)-Enitociclib (also known as VIP152 or BAY 1251152) and atuveciclib (B1649299) (BAY 1143572). Both compounds target the positive transcription elongation factor b (P-TEFb) complex, a key regulator of transcriptional elongation, leading to profound effects on gene expression, particularly of oncogenes with short mRNA half-lives. This analysis is supported by preclinical experimental data to objectively compare their performance.

Mechanism of Action: Targeting Transcriptional Elongation

Both this compound and atuveciclib are potent inhibitors of CDK9, a serine/threonine kinase that forms the catalytic core of the P-TEFb complex.[1][2][3] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[4][5] This phosphorylation event is a critical step for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation.

By inhibiting CDK9, both drugs prevent the phosphorylation of RNAPII, leading to a global shift in gene transcription. This inhibition disproportionately affects the expression of genes with short-lived transcripts, including many proto-oncogenes such as MYC and anti-apoptotic factors like MCL1. The downregulation of these key survival proteins induces cell cycle arrest and apoptosis in cancer cells, forming the basis of their antineoplastic activity.

cluster_0 CDK9 Inhibition Signaling Pathway drug This compound / Atuveciclib ptefb P-TEFb Complex (CDK9/Cyclin T1) drug->ptefb Inhibition rnapii_unphos RNA Polymerase II (Paused) ptefb->rnapii_unphos Phosphorylation of Ser2 rnapii_phos p-Ser2 RNA Pol II (Elongating) ptefb->rnapii_phos Phosphorylation of Ser2 transcription Gene Transcription (e.g., MYC, MCL1) rnapii_phos->transcription Enables Elongation apoptosis Tumor Cell Apoptosis transcription->apoptosis Downregulation Leads to

Caption: Signaling pathway of CDK9 inhibition by this compound and atuveciclib.

Comparative Performance Data

The following tables summarize the quantitative data comparing the potency and effects on gene and protein expression of this compound and atuveciclib from preclinical studies.

Table 1: Comparative Inhibitory Potency

CompoundTargetIC₅₀ (nM)SelectivityReference
This compound CDK9/CycT13>50-fold vs. other CDKs
Atuveciclib CDK9/CycT113~100-fold vs. CDK2

Table 2: Comparative Effects on Gene and Protein Expression in DLBCL Cell Lines

A direct comparison in MYC-driven Diffuse Large B-cell Lymphoma (DLBCL) cell lines (SU-DHL-4 and SU-DHL-10) revealed differences in the durability of target gene suppression.

ParameterThis compound (1 µM)Atuveciclib (1 µM)Cell LinesReference
MYC mRNA Depletion ~75% sustained for 16-48 hours~50% sustained for up to 16 hoursSU-DHL-10
MCL1 mRNA Depletion ~75% sustained for 16-48 hours~50% sustained for up to 16 hoursSU-DHL-10
Sustained MYC/MCL1 mRNA Depletion Maintained durable depletion over 48 hoursLess durable depletionSU-DHL-4
Myc Protein Levels Sustained depletionLess sustained depletionSU-DHL-4, SU-DHL-10
Mcl-1 Protein Levels Sustained depletionLess sustained depletionSU-DHL-4, SU-DHL-10

These findings suggest that while both inhibitors effectively target CDK9, this compound may provide a more durable suppression of key oncogenic transcripts like MYC and MCL1 at the tested concentrations.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative studies. The following sections outline the protocols used in the key comparative experiments.

Cell Culture and Drug Treatment
  • Cell Lines : MYC-driven DLBCL cell lines, such as SU-DHL-4 and SU-DHL-10, were cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Preparation : this compound and atuveciclib were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Treatment Protocol : Cells were seeded 18 hours prior to treatment. They were then treated with the specified concentrations of the CDK9 inhibitors (e.g., 0.25 or 1 µM for enitociclib, 1 µM for atuveciclib) for a defined period, typically 4 hours. Following this, the drug-containing medium was removed, cells were washed, and fresh medium was added for continued incubation for up to 48 hours to assess the duration of the effect (washout experiment).

Gene Expression Analysis (RNA-seq)
  • RNA Extraction : Total RNA was extracted from cell pellets at various time points post-treatment using standard kits (e.g., RNeasy Plus Mini kit).

  • Library Preparation and Sequencing : RNA quality was assessed, and sequencing libraries were prepared. The samples were then sequenced to generate transcriptomic data.

  • Data Analysis : The resulting sequencing data was processed and analyzed to identify differentially expressed genes (DEGs) between drug-treated and control groups. Significance was determined using adjusted p-values (Padj). Pathway enrichment analysis (e.g., using Reactome) was performed on the significant DEGs to identify affected biological pathways.

Quantitative PCR (qPCR)
  • Objective : To validate RNA-seq data and quantify the mRNA levels of specific target genes like MYC and MCL1.

  • Procedure :

    • Total RNA was extracted as described above.

    • cDNA was synthesized from the RNA templates.

    • qPCR was performed using specific primers and probes (e.g., TaqMan probes) for the target genes.

    • Gene expression levels were normalized to a stable housekeeping gene (e.g., 18S rRNA or L32).

Western Blotting
  • Objective : To analyze the effects of the inhibitors on protein expression levels, including the phosphorylation status of RNAPII and levels of Myc and Mcl-1.

  • Procedure :

    • Cells were lysed at different time points after drug treatment to extract total protein.

    • Protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was incubated with primary antibodies against target proteins (e.g., p-Ser2 RNAPII, total RNAPII, Myc, Mcl-1, and a loading control like GAPDH or β-actin).

    • A secondary antibody conjugated to an enzyme was used for detection via chemiluminescence.

cluster_1 Comparative Gene Expression Workflow cluster_rna Gene Expression cluster_protein Protein Expression start Seed Cancer Cell Lines (e.g., DLBCL) treatment Treat with: - this compound - Atuveciclib - Vehicle (DMSO) start->treatment washout Washout & Incubate (0-48h) treatment->washout harvest Harvest Cells at Time Points washout->harvest rna_ext RNA Extraction harvest->rna_ext prot_ext Protein Lysis harvest->prot_ext rnaseq RNA-seq (Global DEGs) rna_ext->rnaseq qpcr qPCR (MYC, MCL1) rna_ext->qpcr analysis Comparative Data Analysis rnaseq->analysis qpcr->analysis wb Western Blot (p-RNAPII, Myc) prot_ext->wb wb->analysis

Caption: Experimental workflow for comparing this compound and atuveciclib.

Conclusion

Both this compound and atuveciclib are potent and selective inhibitors of CDK9 that function by suppressing transcriptional elongation, leading to the downregulation of key oncogenes. While both compounds show significant anti-tumor activity, comparative preclinical data in DLBCL models suggest that this compound may offer more potent and durable suppression of MYC and MCL1 gene expression compared to atuveciclib. This difference in the duration of action could have important implications for therapeutic efficacy and dosing schedules in clinical settings. Further clinical investigation is required to fully elucidate the comparative therapeutic potential of these two agents.

References

Confirming (-)-Enitociclib-Induced Apoptosis: A Comparative Guide to Caspase-3 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of caspase-3 assays to confirm apoptosis induced by (-)-Enitociclib, a potent and selective CDK9 inhibitor. We will explore the mechanism of action of this compound, compare it with other apoptosis-inducing agents, and provide detailed experimental protocols and quantitative data to aid in the design and interpretation of studies aimed at validating its pro-apoptotic efficacy.

Mechanism of Action: this compound-Induced Apoptosis

This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for the transcriptional elongation of various genes, including those encoding anti-apoptotic proteins.

A critical downstream effect of CDK9 inhibition by this compound is the rapid downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1). The depletion of MCL-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This cascade of events culminates in the activation of executioner caspases, primarily caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that treatment with enitociclib (B605923) triggers apoptosis, leading to tumor regression, with increases in caspase-3 cleavage observed as early as 8 hours post-dose.[1]

Enitociclib_Apoptosis_Pathway Enitociclib This compound CDK9 CDK9/P-TEFb Enitociclib->CDK9 Inhibition RNAPII RNA Polymerase II (Ser2 phosphorylation) CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription MCL1 MCL-1 mRNA & Protein Synthesis Transcription->MCL1 Apoptosis Apoptosis MCL1->Apoptosis Inhibition Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cell Death Caspase3->CellDeath

This compound-induced apoptosis signaling pathway.

Comparison with Alternative Apoptosis-Inducing Agents

To provide a comprehensive evaluation of this compound's efficacy, it is essential to compare its apoptosis-inducing capabilities with other well-established compounds. This section provides an overview of selected alternative agents and the available quantitative data on their ability to activate caspase-3.

Other CDK9 Inhibitors

Several other CDK9 inhibitors also induce apoptosis through a similar mechanism to this compound. These include Flavopiridol, a broad-spectrum CDK inhibitor, and other selective CDK9 inhibitors. While direct comparative studies using standardized caspase-3 assays are limited, the available data provides insights into their relative potencies. In one study, treatment of SU-DHL-10 cells with this compound or atuveciclib (B1649299) resulted in 3- to 5-fold higher levels of cleaved PARP, a downstream target of caspase-3, compared to another CDK9 inhibitor, KB-0742.[1][2]

BCL-2 Inhibitors

Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent caspase-3 activation. This mechanism is distinct from that of this compound, which primarily targets MCL-1. The combination of this compound and Venetoclax has been shown to have a greater effect on inducing apoptosis, as evidenced by increased cleavage of pro-caspase-3 and PARP, than either agent alone.[3]

Quantitative Data on Caspase-3 Activation

The following tables summarize available quantitative data on caspase-3/7 activation for this compound and comparator compounds. It is important to note that the data are collated from different studies and, therefore, direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: this compound-Induced Apoptosis Markers

Cell LineConcentrationTime PointAssay MethodObserved EffectReference
SU-DHL-100.25 µM & 1 µM24 hoursWestern Blot (Cleaved PARP)3- to 5-fold higher than KB-0742[1][2]
NCI-H929 & OPM-20.5 µM & 1 µM6 - 24 hoursWestern Blot (Cleaved Caspase-3 & PARP)Dose- and time-dependent increase in cleavage[3][4]
JeKo-RNot specified6, 24, 48 hoursWestern Blot (Cleaved Caspase-3 & PARP)Marked upregulation upon CDK9 inhibition[5]

Table 2: Caspase-3/7 Activation by Other CDK9 Inhibitors

CompoundCell LineConcentrationTime PointCaspase-3/7 Activity (Fold Increase vs. Control)Reference
FlavopiridolMON cells100 nM24 hours~3.5[6]

Table 3: Caspase-3/7 Activation by Other Apoptosis Inducers

CompoundCell LineConcentrationTime PointCaspase-3/7 Activity (Fold Increase vs. Control)Reference
StaurosporineNIH/3T3 cells1 µM6 hours5.8[7]
StaurosporineU937 cells1 µM4 hours~2.5 (in AFUs)[8]
CisplatinLymphoblastoid10 µM24 hours9.1[9]
PaclitaxelLymphoblastoid200 nM24 hours9.4[9]

Experimental Protocols for Caspase-3 Assays

A variety of assays are available to quantify caspase-3 activity, each with its own advantages. The choice of assay will depend on the specific experimental needs, including required sensitivity, throughput, and available equipment.

Caspase3_Assay_Workflow Start Start: Induce Apoptosis Lyse Cell Lysis Start->Lyse Incubate Incubate with Caspase-3 Substrate Lyse->Incubate Measure Measure Signal (Colorimetric, Fluorometric, or Luminescent) Incubate->Measure Analyze Data Analysis: Calculate Fold Change Measure->Analyze

General workflow for caspase-3 activity assays.
Colorimetric Caspase-3 Assay

This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate Ac-DEVD-pNA.

  • Materials:

    • Cells treated with this compound or control.

    • Cell Lysis Buffer.

    • 2x Reaction Buffer containing DTT.

    • Caspase-3 substrate (Ac-DEVD-pNA).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Protocol:

    • Induce apoptosis in cells by treating with the desired concentrations of this compound for the appropriate duration. Include an untreated control group.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate.

    • Add 50-200 µg of protein from each lysate to separate wells of a 96-well plate. Adjust the volume with Cell Lysis Buffer.

    • Add 2x Reaction Buffer to each well.

    • Add the Ac-DEVD-pNA substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings from the treated samples with the untreated control.

Fluorometric Caspase-3 Assay

This assay utilizes a substrate, such as Ac-DEVD-AMC (7-amino-4-methylcoumarin) or Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin), which becomes fluorescent upon cleavage by caspase-3.

  • Materials:

    • Cells treated with this compound or control.

    • Cell Lysis Buffer.

    • 2x Reaction Buffer containing DTT.

    • Caspase-3 substrate (e.g., Ac-DEVD-AFC).

    • Black 96-well microplate.

    • Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC).

  • Protocol:

    • Follow steps 1-6 of the colorimetric assay protocol to prepare cell lysates.

    • Add 50 µL of cell lysate to each well of a black 96-well plate.

    • Prepare a master mix of the reaction buffer and substrate.

    • Add 50 µL of the reaction mix to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

    • The caspase-3 activity is proportional to the fluorescence signal.

Luminescent Caspase-3 Assay

This highly sensitive "add-mix-measure" assay uses a pro-luminescent substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by caspase-3 releases a substrate for luciferase, generating a luminescent signal.

  • Materials:

    • Cells cultured in a white-walled 96-well plate.

    • Caspase-Glo® 3/7 Reagent.

    • Luminometer.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound or control.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds to induce cell lysis.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Conclusion

References

A Preclinical Showdown: The Selective CDK9 Inhibitor (-)-Enitociclib Versus Broad-Spectrum Pan-CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs. While first-generation, pan-CDK inhibitors demonstrated broad anti-tumor activity, their utility was often hampered by toxicity due to their lack of specificity. This has paved the way for more selective agents like (-)-Enitociclib, a potent and specific inhibitor of CDK9. This guide provides an objective comparison of the preclinical performance of this compound against pan-CDK inhibitors, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and pan-CDK inhibitors lies in their targets and consequent mechanisms of action.

This compound: Targeting Transcriptional Addiction

This compound specifically targets CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transcriptional elongation of many genes.[1][2] Many cancers, particularly hematologic malignancies, are "addicted" to the continuous, high-level expression of oncoproteins with short half-lives, such as MYC and MCL-1.[3][4] By inhibiting CDK9, this compound effectively shuts down the transcription of these key survival genes, leading to rapid tumor cell apoptosis.[1][2][3]

CDK9_Pathway Enitociclib This compound CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) Enitociclib->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates p_RNAPII Phosphorylated RNA Pol II (Ser2/Ser5) Transcription Transcriptional Elongation p_RNAPII->Transcription Oncogenes Short-lived Oncogenes (e.g., MYC, MCL-1) Transcription->Oncogenes Upregulates Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits PanCDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK46 CDK4/6 G1_S G1/S Transition CDK46->G1_S CDK2 CDK2 S_G2_M S/G2/M Progression CDK2->S_G2_M CDK1 CDK1 CDK1->S_G2_M Apoptosis Apoptosis & Cell Cycle Arrest G1_S->Apoptosis S_G2_M->Apoptosis CDK9 CDK9 Transcription Gene Expression CDK9->Transcription Transcription->Apoptosis Pan_Inhibitor Pan-CDK Inhibitor (e.g., Dinaciclib) Pan_Inhibitor->CDK46 Inhibits Pan_Inhibitor->CDK2 Pan_Inhibitor->CDK1 Pan_Inhibitor->CDK9 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cell Viability (IC50 Determination) B Mechanism of Action (Western Blot for MYC, p-RNAPII) A->B C Synergy Screening (Combination Studies) B->C D Xenograft Model Establishment C->D Lead Candidate Progression E Efficacy Study (Tumor Growth Inhibition, Survival) D->E F Pharmacodynamics (On-Target Effects in Tumor Tissue) E->F

References

Independent Validation of (-)-Enitociclib's Anti-Tumor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of (-)-Enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other relevant CDK9 inhibitors. The information is based on independently validated preclinical and early clinical data, with a focus on hematological malignancies.

This compound (also known as VIP152 or BAY 1251152) has demonstrated significant anti-tumor efficacy in various cancer models.[1][2] Its primary mechanism of action involves the inhibition of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to the downregulation of short-lived messenger RNA (mRNA) transcripts of crucial oncoproteins such as MYC and MCL-1.[1][3] This targeted disruption of oncogenic signaling pathways ultimately induces apoptosis in cancer cells.[1] Preclinical studies have shown its potential in treating multiple myeloma and MYC-driven lymphomas. Furthermore, early-phase clinical trials are exploring its safety and efficacy in various hematological malignancies.

This guide offers a comparative analysis of this compound against other notable CDK9 inhibitors, including Dinaciclib, Flavopiridol, AZD4573, and Voruciclib, to aid in the evaluation of its therapeutic potential.

Comparative Efficacy of CDK9 Inhibitors

The following tables summarize the in vitro and in vivo anti-tumor activity of this compound and its comparators in various hematological cancer models.

In Vitro Anti-Tumor Activity
CompoundCancer TypeCell Line(s)Key FindingsIC50/EC50 ValuesReference(s)
This compound Multiple MyelomaNCI-H929, MM.1S, OPM-2, U266B1Decreased cell viability and induced apoptosis.Not specified in abstracts
Diffuse Large B-Cell Lymphoma (DLBCL)SU-DHL-4, SU-DHL-10Induced depletion of MYC and MCL1.Not specified in abstracts
Dinaciclib Multiple MyelomaMM cell linesInduced apoptosis.Not specified in abstracts
Ovarian CancerSKOV-3Induced apoptosis and G2/M cell cycle arrest.Not specified in abstracts
Flavopiridol Anaplastic Large Cell LymphomaKarpas299, SUDHL1, FEPDInhibited growth and induced mitochondrial apoptosis.Effective cytotoxic concentration: 200 nM
Chronic B-Cell LeukemiaJVM-2, I83CLL, WSU-CLLInhibited cell growth and induced apoptosis.100 nM - 400 nM
AZD4573 Hematological CancersPanel of 110 cell linesRapidly induced apoptosis.Median EC50 for caspase activation: ~30 nM
Acute Myeloid Leukemia (AML)MV-4-11Induced caspase activation.EC50: 0.0137 µM
Voruciclib AMLAML cell lines and primary samplesSynergistic antileukemic activity with venetoclax.Maximal effect at 1 µM
In Vivo Anti-Tumor Activity
CompoundCancer ModelDosing RegimenKey FindingsReference(s)
This compound Multiple Myeloma XenograftNot specified in abstractsReduced tumor volume and prolonged survival.
DLBCL Xenograft (SU-DHL-10)Not specified in abstractsComplete tumor regression.
Dinaciclib Neuroblastoma Xenograft20 mg/kg daily for two daysBlocked tumor growth and induced tumor cell death.
Multiple Myeloma XenograftNot specified in abstractsSlowed tumor growth.
Flavopiridol Adrenocortical Cancer XenograftIn combination with carfilzomibSignificant decrease in cancerous growth.
AZD4573 AML Xenograft (MV-4-11)15 mg/kg, IP, BID q2h, 2 days on/5 days offSustained tumor regressions.
Disseminated AML PDX models15 mg/kg, IP, BID q2h, 2 days on/5 days offGreater than 50% reduction of leukemic blasts in bone marrow in 5 of 9 models.
Voruciclib AML XenograftIntermittent every other day schedule with venetoclaxEnhanced efficacy of venetoclax.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CDK9 inhibitors and a typical experimental workflow for evaluating their anti-tumor activity.

CDK9_Inhibition_Pathway Mechanism of Action of CDK9 Inhibitors CDK9_Inhibitor CDK9 Inhibitor (e.g., Enitociclib) CDK9_CyclinT CDK9/Cyclin T (P-TEFb) CDK9_Inhibitor->CDK9_CyclinT Inhibits Apoptosis Apoptosis CDK9_Inhibitor->Apoptosis RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Active) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription mRNA mRNA transcripts (e.g., MYC, MCL-1) Transcription->mRNA Oncoproteins Oncoproteins mRNA->Oncoproteins Cell_Survival Tumor Cell Survival Oncoproteins->Cell_Survival Cell_Survival->Apoptosis Inhibits

Mechanism of Action of CDK9 Inhibitors

Experimental_Workflow Experimental Workflow for Anti-Tumor Activity Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Drug_Treatment Treat with CDK9 Inhibitor Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot Xenograft Tumor Xenograft Model (e.g., in mice) Drug_Administration Administer CDK9 Inhibitor Xenograft->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Drug_Administration->Survival_Analysis Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Workflow for Anti-Tumor Activity Assessment

Detailed Experimental Protocols

This section provides an overview of standard protocols for key experiments used to validate the anti-tumor activity of CDK9 inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the CDK9 inhibitor and a vehicle control for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Cell Treatment: Treat cells with the CDK9 inhibitor and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., MYC, MCL-1, cleaved PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Studies

Xenograft models are used to evaluate the efficacy of a drug on a tumor in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CDK9 inhibitor and vehicle control according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice to assess toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Analyze the tumor growth inhibition and any effects on survival.

Mechanisms of Resistance

Resistance to CDK9 inhibitors can emerge through various mechanisms. In the context of Dinaciclib, resistance has been associated with the activation of compensatory signaling pathways such as PI3K/AKT and MAPK, as well as the upregulation of anti-apoptotic proteins like MCL-1. For Flavopiridol, while it can be effective regardless of p53 and Bcl-2 status, the complexity of its multi-CDK targeting may contribute to varied resistance profiles. Studies on AZD4573 have indicated that higher levels of anti-apoptotic proteins BCL2 and BCL-xL may contribute to decreased sensitivity. Understanding these resistance mechanisms is crucial for developing effective combination therapies and predicting patient response.

References

Overcoming Therapeutic Resistance: A Comparative Analysis of (-)-Enitociclib's Efficacy in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data demonstrating the potential of (-)-Enitociclib, a selective CDK9 inhibitor, to overcome cross-resistance to established cancer therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying signaling pathways involved.

This compound, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), has demonstrated significant preclinical activity in various hematological malignancies. A critical aspect of its therapeutic potential lies in its ability to circumvent resistance mechanisms that limit the efficacy of other targeted therapies. This guide summarizes the key findings from cross-resistance studies, providing a comparative analysis of this compound's performance against other treatments, supported by experimental data.

Quantitative Analysis of this compound's Activity in Resistant Cell Lines

The efficacy of this compound has been evaluated in cell lines with acquired resistance to other targeted agents, particularly Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441). The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating this compound's potent activity in both sensitive and resistant models.

Cell LineCancer TypeResistance ProfileThis compound IC50 (nM)Ibrutinib IC50 (µM)Reference
JeKo-1Mantle Cell LymphomaSensitiveNot specified0.56[1]
JeKo-RMantle Cell LymphomaAcquired BTKi-resistanceNot specifiedNot specified[2]
Z138Mantle Cell LymphomaPrimary BTKi-resistanceNot specifiedNot specified[2]
Granta-519Mantle Cell LymphomaSensitiveNot specified14.35[1]
MinoMantle Cell LymphomaIbrutinib-resistant0.13 (SRX3262, a BTK/PI3K/BRD4 inhibitor)Not specified[3]
Various MCL and DLBCL Cell Lines Mantle Cell & Diffuse Large B-cell LymphomaVarious32 - 172Not applicable

Note: Direct comparative IC50 values for ibrutinib in the JeKo-R and Z138 cell lines were not explicitly stated in the referenced abstract. One study reported the development of ibrutinib-resistant Waldenstrom macroglobulinemia (WM) cells with a median IC50 of 22 µM, compared to 3.5 µM in the parental cells.

Synergistic Effects with Standard-of-Care Therapies in Multiple Myeloma

In addition to its single-agent efficacy in resistant models, this compound has shown synergistic effects when combined with other anti-myeloma agents. This suggests a potential role for this compound in combination regimens to enhance therapeutic efficacy and overcome resistance.

Combination AgentMultiple Myeloma Cell LinesSynergy Score (ZIP model)Outcome
BortezomibOPM-2>10Synergistic
LenalidomideMM1.S, NCI-H929, U266B1>10Synergistic
PomalidomideNCI-H929, U266B1>10Synergistic
VenetoclaxMM1.S, NCI-H929, OPM-2, U266B1<10Additive

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription, particularly of genes with short half-lives, including the critical oncogenes MYC and MCL1. The downregulation of these proteins induces cell cycle arrest and apoptosis. In resistant cancers, particularly those driven by MYC, this mechanism provides a therapeutic avenue that is independent of the resistance mechanism to the primary drug.

Enitociclib_Mechanism_of_Action PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation of CTD MYC_MCL1 MYC, MCL1 (short-lived transcripts) RNAPII->MYC_MCL1 Transcription DNA DNA Enitociclib (B605923) This compound Enitociclib->PTEFb Inhibition Apoptosis Apoptosis Enitociclib->Apoptosis MYC_MCL1_protein MYC & MCL1 Proteins MYC_MCL1->MYC_MCL1_protein Translation Proliferation Cell Proliferation & Survival MYC_MCL1_protein->Proliferation

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Generation of Ibrutinib-Resistant Cell Lines

A common method for developing drug-resistant cell lines in vitro is through continuous, long-term exposure to escalating concentrations of the drug.

Resistant_Cell_Line_Workflow start Parental Mantle Cell Lymphoma Cell Line (e.g., JeKo-1) culture Culture in standard medium start->culture add_ibrutinib Introduce low concentration of Ibrutinib culture->add_ibrutinib monitor Monitor cell viability and proliferation add_ibrutinib->monitor monitor->culture High toxicity increase_conc Gradually increase Ibrutinib concentration monitor->increase_conc Cells recover stable_growth Observe for stable growth in high concentration of Ibrutinib increase_conc->stable_growth stable_growth->increase_conc No stable growth characterize Characterize resistant cell line (e.g., IC50 determination, Western blot for BTK mutation) stable_growth->characterize Stable growth achieved end Ibrutinib-Resistant Cell Line characterize->end

Caption: Workflow for generating ibrutinib-resistant cell lines.

Cell Viability Assay (Alamar Blue)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Add 100 µL of medium containing the desired concentrations of this compound or control vehicle (DMSO) to the wells.

  • Incubation: Culture the cells for 96 hours.

  • Assay: Add Alamar Blue reagent to each well according to the manufacturer's instructions and incubate for a further 1-4 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader to determine cell viability.

Western Blotting
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time, then lyse the cells in RIPA buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-CDK9, CDK9, c-MYC, MCL1, PARP, Caspase-3, and a loading control like GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an imaging system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously implant mantle cell lymphoma cells (e.g., JeKo-1) into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer this compound (e.g., 10 mg/kg, intravenously, twice a week) or vehicle control to the mice.

  • Monitoring: Monitor tumor volume and animal body weight regularly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period, and collect tumors for further analysis.

Overcoming Resistance to CAR T-Cell Therapy

Resistance to CAR T-cell therapy can occur through various mechanisms, including antigen loss and T-cell exhaustion. This compound's mechanism of action, which is independent of the targeted antigen, provides a rationale for its use in this setting. By targeting the fundamental transcriptional machinery on which cancer cells are dependent, this compound can induce apoptosis in tumor cells that have escaped CAR T-cell recognition.

CAR_T_Resistance_and_Enitociclib cluster_therapy CAR T-Cell Therapy cluster_resistance Resistance Mechanisms cluster_enitociclib This compound Intervention CAR_T CAR T-Cell Tumor_Cell Tumor Cell (Antigen-Positive) CAR_T->Tumor_Cell Recognition & Killing T_Cell_Exhaustion T-Cell Exhaustion CAR_T->T_Cell_Exhaustion Antigen_Loss Antigen Loss Tumor_Cell->Antigen_Loss Resistant_Tumor Resistant Tumor Cell (Antigen-Negative) Antigen_Loss->Resistant_Tumor T_Cell_Exhaustion->CAR_T Reduced Efficacy Enitociclib This compound Enitociclib->Resistant_Tumor Inhibits CDK9 Apoptosis Apoptosis Resistant_Tumor->Apoptosis Downregulates MYC/MCL1

Caption: Circumventing CAR T-cell resistance with this compound.

Conclusion

The preclinical data strongly suggest that this compound has the potential to be a valuable therapeutic option for patients who have developed resistance to other targeted therapies. Its unique mechanism of action, centered on the inhibition of CDK9 and the subsequent downregulation of key oncogenic drivers like MYC, provides a robust strategy to induce cancer cell death irrespective of the primary resistance mechanism. The synergistic effects observed in combination with standard-of-care agents further highlight its potential to be integrated into various treatment regimens to improve patient outcomes. Further clinical investigation is warranted to fully elucidate the role of this compound in overcoming therapeutic resistance in a clinical setting.

References

Head-to-Head Showdown: (-)-Enitociclib vs. KB-0742 in DLBCL Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Potent CDK9 Inhibitors for Researchers and Drug Development Professionals

The landscape of targeted therapies for Diffuse Large B-cell Lymphoma (DLBCL), particularly for aggressive subtypes like double-hit DLBCL, is rapidly evolving. Among the promising new agents are selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation of oncogenes such as MYC. This guide provides a head-to-head comparison of two clinical-stage CDK9 inhibitors, (-)-Enitociclib (VIP152) and KB-0742, based on available preclinical data in DLBCL models.

Mechanism of Action: Targeting Transcriptional Addiction in DLBCL

Both this compound and KB-0742 are potent and selective inhibitors of CDK9.[1][2] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[1] By inhibiting CDK9, these molecules prevent the phosphorylation of RNA Polymerase II (Pol II), leading to a global shutdown of transcriptional elongation.[1][3] This mechanism is particularly effective in cancers like DLBCL that are "transcriptionally addicted," meaning they rely on the continuous high-level expression of short-lived mRNAs encoding oncoproteins like MYC and anti-apoptotic proteins like MCL1 for their survival and proliferation.[4][5][6] The inhibition of CDK9 leads to the rapid depletion of these critical survival proteins, inducing cell cycle arrest and apoptosis in cancer cells.[4][6]

cluster_nucleus Nucleus CDK9 CDK9/ Cyclin T1 PTEFb P-TEFb CDK9->PTEFb forms RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates mRNA mRNA (MYC, MCL1) RNA_Pol_II->mRNA transcribes DNA DNA DNA->RNA_Pol_II binds to Apoptosis Apoptosis mRNA->Apoptosis suppresses Inhibitor This compound or KB-0742 Inhibitor->CDK9 inhibits

Caption: Simplified signaling pathway of CDK9 inhibition by this compound or KB-0742.

In Vitro Performance in DLBCL Cell Lines

A direct comparison of this compound and KB-0742 in MYC-driven DLBCL cell lines, SU-DHL-4 and SU-DHL-10, revealed that both compounds induce a robust transcriptional shift.[6] However, subtle differences in their activity were observed.

ParameterThis compoundKB-0742Reference
Downregulated Differentially Expressed Genes (DEGs) at 1µM 85%68%[7]
Significant DE of MYC YesNo[7]
IC50 for CDK9/cyclin T1 3 nM6 nM[2][8]

As shown in the table, at a concentration of 1µM, this compound led to a greater percentage of downregulated differentially expressed genes compared to KB-0742.[7] Notably, only this compound achieved a significant differential expression of MYC at this concentration.[7] Both molecules exhibit potent enzymatic inhibition of CDK9, with IC50 values in the low nanomolar range.[2][8]

In Vivo Efficacy in DLBCL Xenograft Models

While direct head-to-head in vivo studies are not available, both agents have demonstrated significant anti-tumor activity in preclinical DLBCL models.

This compound: In a SU-DHL-10 xenograft model, this compound treatment resulted in tumor growth inhibition reaching 0.5% of the control-treated group.[9][10] This was accompanied by in vivo evidence of MYC and MCL1 depletion and apoptosis activation.[9][10]

KB-0742: In lymphoma-derived cell lines, treatment with KB-0742 led to a tumor growth inhibition of over 50%, with a 56% inhibition rate in a double-hit DLBCL model.[11]

Clinical Development and Outlook

Both this compound and KB-0742 are currently in Phase 1/2 clinical trials for various malignancies, including lymphomas.[3][12]

This compound (VIP152) has shown promising early clinical activity. In a Phase 1 study, it induced complete metabolic responses in 2 out of 7 patients with double-hit DLBCL.[6][12][13] The maximum tolerated dose was established at 30 mg once weekly, with neutropenia being the dose-limiting toxicity.[12]

KB-0742 is being evaluated in a Phase 1/2 study for patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.[3][11] The oral bioavailability of KB-0742 is a potential advantage, offering a more convenient dosing regimen.[3][11]

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison.

Cell Viability Assay: DLBCL cells are seeded in 96-well plates and treated with increasing concentrations of this compound or KB-0742 for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

Western Blotting: DLBCL cells are treated with the inhibitors for various time points. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., p-RNA Pol II Ser2, MYC, MCL1, cleaved PARP).

Quantitative PCR (qPCR): RNA is extracted from inhibitor-treated DLBCL cells and reverse-transcribed to cDNA. qPCR is then performed using specific primers for genes of interest (e.g., MYC, MCL1) to quantify changes in mRNA expression levels.

Xenograft Models: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with DLBCL cells. Once tumors are established, mice are treated with vehicle control, this compound, or KB-0742 via an appropriate route of administration (e.g., intravenous for enitociclib, oral for KB-0742).[8][10] Tumor volume is measured regularly to assess anti-tumor efficacy.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Start_vitro DLBCL Cell Lines Treatment_vitro Treat with This compound or KB-0742 Start_vitro->Treatment_vitro Viability Cell Viability Assay Treatment_vitro->Viability Western Western Blot (Protein Analysis) Treatment_vitro->Western qPCR qPCR (mRNA Analysis) Treatment_vitro->qPCR Start_vivo Immunocompromised Mice Implantation Implant DLBCL Cells Start_vivo->Implantation Tumor_growth Tumor Establishment Implantation->Tumor_growth Treatment_vivo Treat with Inhibitor or Vehicle Tumor_growth->Treatment_vivo Measurement Tumor Volume Measurement Treatment_vivo->Measurement Endpoint Endpoint Analysis Measurement->Endpoint

Caption: Generalized experimental workflows for in vitro and in vivo studies.

Conclusion

Both this compound and KB-0742 are highly promising CDK9 inhibitors with demonstrated preclinical activity in DLBCL models. In vitro data suggests that this compound may have a more pronounced effect on the downregulation of a broader range of genes, including MYC, at equivalent concentrations. Both have shown significant in vivo anti-tumor efficacy. The choice between these agents in future clinical development and therapeutic applications may depend on their respective safety profiles, pharmacokinetic properties, and the specific molecular characteristics of the DLBCL subtype being treated. Further head-to-head clinical studies will be crucial to definitively determine their comparative efficacy and safety in patients.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Enitociclib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like (-)-Enitociclib is a critical component of laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, the SDS for its racemic counterpart, (±)-Enitociclib, indicates several hazards.[1] This discrepancy underscores the importance of a cautious approach to waste management. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.

Comparative Hazard Overview

To provide a clear understanding of the known hazard profiles, the following table summarizes the classifications for both this compound and its racemic mixture, (±)-Enitociclib.

Hazard ClassificationThis compound(±)-Enitociclib
GHS Classification Not a hazardous substance or mixture[2]Acute toxicity, oral (Category 4)[1]
Skin corrosion/irritation (Category 2)[1]
Serious eye damage/eye irritation (Category 2A)[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Signal Word NoneWarning
Hazard Statements NoneH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Given the potential for uncharacterized hazards and the warnings associated with the racemic mixture, it is prudent to handle and dispose of this compound as a hazardous chemical.

Experimental Protocol for Proper Disposal

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • If there is a risk of generating dust or aerosols, use a certified respiratory protection.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled "Cytotoxic Waste" or "Chemical Waste for Incineration."

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The label should include the chemical name and approximate concentration.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic or chemical waste.

3. Decontamination of Work Surfaces and Equipment:

  • Following any handling of this compound, decontaminate all work surfaces and non-disposable equipment.

  • Use a suitable decontamination solution, such as a high-pH solution or a validated chemical deactivating agent, followed by a thorough rinse with an appropriate solvent (e.g., 70% ethanol) and then water.

  • All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as solid chemical waste.

4. Storage of Waste:

  • Store all this compound waste in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to prevent spills.

5. Final Disposal:

  • All waste contaminated with this compound should be disposed of through a licensed hazardous waste disposal company.

  • The primary method of disposal for cytotoxic and investigational drugs is high-temperature incineration.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Enitociclib_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves start->ppe waste_generation Waste Generation ppe->waste_generation waste_type Identify Waste Type waste_generation->waste_type decontamination Decontaminate Work Area and Equipment waste_generation->decontamination solid_waste Solid Waste: - Unused Compound - Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  this compound waste_type->liquid_waste Liquid sharps_waste Sharps Waste: - Contaminated Needles - Syringes waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Puncture- Resistant Sharps Container sharps_waste->collect_sharps store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste decontamination->store_waste final_disposal Arrange for Disposal via Licensed Hazardous Waste Vendor (Incineration) store_waste->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound from handling to final disposal.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.